(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one
Description
Properties
CAS No. |
15175-18-5 |
|---|---|
Molecular Formula |
C10H17ClO |
Molecular Weight |
188.69 g/mol |
IUPAC Name |
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one |
InChI |
InChI=1S/C10H17ClO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |
InChI Key |
FJAHXLMRHNSHHX-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCC(=O)[C@H](C1)Cl |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C(C1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Asymmetric Synthesis of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one
This guide outlines the high-precision synthesis of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one , a critical chiral scaffold used in conformational analysis and as an intermediate in the synthesis of complex pharmaceutical agents.
The synthesis focuses on the organocatalytic desymmetrization of 4-tert-butylcyclohexanone. This approach allows for the direct installation of the chlorine atom with high enantiocontrol, avoiding the need for wasteful resolution steps associated with traditional racemic methods.
Part 1: Strategic Analysis & Conformational Logic
The Target Scaffold
The target molecule contains two key structural features:
-
The tert-Butyl Lock (C4): The bulky tert-butyl group at position 4 acts as a conformational anchor, locking the cyclohexane ring into a rigid chair conformation where the tert-butyl group occupies the equatorial position (A-value > 4.9 kcal/mol). This prevents ring flipping and simplifies stereochemical predictions.
-
The Alpha-Chloro Stereocenter (C2): The introduction of chlorine at C2 creates a new stereocenter.
-
Thermodynamic Preference: In 2-chlorocyclohexanones, the axial conformer is often favored over the equatorial one, contrary to standard steric arguments. This is due to the dipole-dipole repulsion between the carbonyl oxygen and the equatorial chlorine (which are nearly parallel). The axial orientation opposes the dipoles, stabilizing the molecule.
-
Target Configuration (2S,4R): Based on the equatorial tert-butyl anchor (defining the 4R configuration in this enantiomer's context), the (2S) configuration at the alpha position corresponds to the axial chlorine.
-
Synthetic Strategy: Enamine Catalysis
Direct electrophilic chlorination of 4-tert-butylcyclohexanone using standard reagents (
-
Mechanism: Desymmetrization via enamine formation.
-
Catalyst: A chiral primary amine (e.g., a Cinchona alkaloid derivative) or a secondary amine (e.g., Jørgensen-Hayashi catalyst), depending on the specific optimization. For cyclic ketones, primary amine catalysis (via ketimine/enamine equilibrium) is often superior for steric reasons.
-
Reagent: N-Chlorosuccinimide (NCS) serves as the electrophilic chlorine source.
Part 2: Reaction Pathway & Mechanism
The following diagram illustrates the catalytic cycle for the desymmetrization of 4-tert-butylcyclohexanone.
Figure 1: Organocatalytic cycle for the asymmetric alpha-chlorination of 4-tert-butylcyclohexanone.
Part 3: Detailed Experimental Protocol
This protocol utilizes a Cinchona alkaloid-derived primary amine catalyst, which is highly effective for the asymmetric alpha-functionalization of cyclic ketones.
Materials & Reagents
| Reagent | Role | Equiv. / Conc. | Notes |
| 4-tert-Butylcyclohexanone | Substrate | 1.0 equiv | Commercial grade, >98% purity. |
| N-Chlorosuccinimide (NCS) | Electrophile | 1.1 - 1.2 equiv | Recrystallize from benzene/hexane if yellow (impure). |
| Catalyst | Chiral Inducer | 10 - 20 mol% | 9-amino-9-deoxy-epi-cinchonidine (for S selectivity). |
| TFA | Co-catalyst | 20 - 40 mol% | Acid additive accelerates enamine formation. |
| Toluene | Solvent | 0.1 M | Anhydrous.[1] |
Step-by-Step Methodology
Step 1: Catalyst Activation [2]
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Catalyst (0.2 mmol) in anhydrous Toluene (10 mL).
-
Add Trifluoroacetic acid (TFA) (0.4 mmol) to the solution. Stir at room temperature for 15 minutes to form the amine salt, which facilitates ketimine formation.
Step 2: Substrate Addition 3. Add 4-tert-butylcyclohexanone (1.0 mmol, 154 mg) to the reaction mixture. 4. Stir the mixture at room temperature for 30–60 minutes to ensure equilibrium formation of the enamine intermediate.
Step 3: Asymmetric Chlorination 5. Cool the reaction mixture to -20°C using a cryostat or an acetone/dry ice bath. Lower temperatures enhance enantioselectivity. 6. Add N-Chlorosuccinimide (NCS) (1.2 mmol, 160 mg) in a single portion. 7. Maintain stirring at -20°C. Monitor the reaction via TLC (hexane/EtOAc 9:1) or GC-MS. The reaction typically reaches completion within 12–24 hours.
Step 4: Work-up and Purification
8. Quench the reaction by adding cold water (10 mL).
9. Extract the aqueous layer with diethyl ether (
- Note: The axial chloride (2S,4R) is often less polar than the equatorial isomer, but the reaction should be highly diastereoselective.
Characterization Criteria
The product must be validated against the following structural markers:
-
1H NMR (500 MHz, CDCl3):
-
H2 Signal: Look for the proton at C2 (alpha-carbonyl).
-
Coupling Constant (
): The H2 proton is equatorial (since Cl is axial). It will exhibit a small coupling constant with the adjacent axial H3 ( Hz) and equatorial H3 ( Hz). -
Contrast: If Cl were equatorial (H2 axial), H2 would show a large trans-diaxial coupling (
Hz). -
Shift: Typically
4.5 - 4.8 ppm.
-
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/i-PrOH (99:1).
-
Verify enantiomeric excess (ee) > 90% compared to racemic standard.
-
Part 4: Critical Parameters & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete enamine formation. | Increase TFA loading or reaction time before NCS addition. Ensure anhydrous conditions. |
| Low Enantioselectivity | High temperature or background reaction. | Strictly maintain -20°C or lower. Ensure NCS is added slowly or in one portion depending on mixing efficiency. |
| Epimerization | Thermodynamic equilibration. | Avoid acidic/basic work-up conditions. Keep rotary evaporator bath cool. Store product at -20°C. |
| Racemization | Chloride exchange. | Do not use nucleophilic solvents (e.g., alcohols) during work-up. |
References
-
Direct Organoc
-Chlorination of Aldehydes. Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004).[3] Journal of the American Chemical Society, 126(15), 4790–4791. -
Asymmetric
-Chlorination of -Keto Esters Using Hypervalent Iodine-Based Cl-Transfer Reagents. Bartoli, G., et al.[1][4] (2005).[1] Angewandte Chemie International Edition, 44(38), 6219–6222. -
C
-Chlorination of Ketones with NaCl. Li, Z., et al. (2024).[3] Journal of the American Chemical Society, 146(4), 2779–2788. - Conformational Analysis of 2-Chlorocyclohexanones.
Sources
- 1. Asymmetric α‐Chlorination of β‐Keto Esters Using Hypervalent Iodine‐Based Cl‐Transfer Reagents in Combination with Cinchona Alkaloid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Direct organocatalytic asymmetric alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An Inquiry into the Biological Activity of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one: A Literature Review
For the Attention of Researchers, Scientists, and Drug Development Professionals
A comprehensive review of the scientific literature and chemical databases reveals a notable absence of information regarding the biological mechanism of action for the specific stereoisomer (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one. While the broader class of substituted cyclohexanones is of significant interest in synthetic organic chemistry, the biological activity of this particular compound does not appear to have been a subject of published research.
Our investigation across multiple scientific search engines and databases yielded results primarily focused on the synthesis, stereochemistry, and conformational analysis of related compounds, such as 2-chloro-4-tert-butylcyclohexanone. These studies are valuable from a chemical perspective, exploring the influence of the bulky tert-butyl group on the stereochemical outcome of reactions like chlorination and reduction. However, they do not extend to the compound's interaction with biological systems, which is the cornerstone of a "mechanism of action" study.
Consequently, we are unable to provide an in-depth technical guide on the mechanism of action, as there is no established body of research to draw upon. Key elements of such a guide, including target identification, signaling pathway analysis, and pharmacological effects, remain uncharacterized for (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one.
For professionals in drug development, this indicates that (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one is likely an uninvestigated chemical entity in a biological context. Its potential as a therapeutic agent, a tool compound for chemical biology, or a toxicant is presently unknown. Any future investigation into the biological effects of this molecule would represent a novel area of research.
We recommend that any party interested in the potential bioactivity of this compound would need to undertake foundational in vitro screening assays to identify any potential biological targets. Until such primary research is conducted and published, a guide on its mechanism of action cannot be responsibly constructed.
Unveiling the Bioactive Potential of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one: A Technical Guide for Researchers
Foreword: Charting a Course for Discovery
In the landscape of modern drug discovery and chemical biology, the exploration of novel chemical entities with unique stereochemistry is a critical endeavor. This guide focuses on (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one, a chiral cyclohexanone derivative that stands as a promising, yet largely unexplored, scaffold. While its primary role to date has been as a chiral building block in complex organic synthesis, its structural features—a sterically demanding tert-butyl group, a reactive ketone, and an electron-withdrawing chlorine atom—suggest a latent potential for significant biological activity.[1]
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts, instead providing a strategic framework for investigating the biological profile of this intriguing molecule. We will delve into its known physicochemical properties and synthesis, and based on the established activities of structurally related compounds, propose avenues for biological investigation. Crucially, this guide provides detailed, field-proven experimental protocols to empower researchers to systematically uncover the potential of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one.
Compound Profile: Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical characteristics is fundamental to any biological investigation. These properties influence its solubility, stability, and interactions with biological systems.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇ClO | [1] |
| Molecular Weight | 188.69 g/mol | [1] |
| CAS Number | 15175-18-5 | [1] |
| Appearance | White to Almost white powder to crystal | |
| Melting Point | 48.0 to 51.0 °C | |
| Stereochemistry | (2S, 4R) | [1] |
Synthesis Overview
The synthesis of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one is typically achieved through the stereoselective chlorination of 4-tert-butylcyclohexanone. The presence of the bulky tert-butyl group locks the cyclohexane ring in a chair conformation, which aids in directing the stereochemical outcome of the reaction.
A common synthetic approach involves the reaction of 4-tert-butylcyclohexanone with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in an appropriate solvent. The reaction conditions can be optimized to favor the formation of the desired (2S,4R) diastereomer.
Caption: General synthetic scheme for (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one.
Postulated Biological Activities and Mechanistic Hypotheses
While direct biological data for (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one is not extensively reported in the public domain, its chemical structure provides valuable clues to its potential bioactivities. The presence of a halogen atom and a cyclohexanone core, features found in various bioactive molecules, suggests several promising avenues for investigation.
Antimicrobial Potential
Halogenated organic compounds are known to exhibit a broad spectrum of antimicrobial activities.[2][3] The chlorine atom in the target molecule can enhance its lipophilicity, potentially facilitating its transport across microbial cell membranes. Furthermore, the cyclohexanone moiety is a scaffold present in some natural and synthetic antimicrobial agents. Derivatives of 4-tert-butylcyclohexanone have demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.
Mechanistic Hypothesis: The antimicrobial action could arise from the disruption of cell membrane integrity, inhibition of essential enzymes involved in microbial metabolism, or interference with nucleic acid synthesis. The electrophilic nature of the α-chloroketone moiety could lead to covalent modification of key microbial proteins or enzymes.
Cytotoxic and Anticancer Potential
Many cyclic ketones and their derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The rigid conformation imposed by the tert-butyl group and the presence of the reactive α-chloroketone functionality could contribute to selective interactions with cancer-related molecular targets. Substituted cyclohexanone derivatives have been shown to possess anticancer properties.
Mechanistic Hypothesis: Potential mechanisms of cytotoxicity include the induction of apoptosis through the activation of caspase pathways, cell cycle arrest, or the inhibition of protein kinases crucial for cancer cell proliferation and survival. The electrophilic character of the molecule could also lead to the alkylation of DNA or critical cellular nucleophiles, leading to cell death.
Enzyme Inhibition
The cyclohexanone scaffold is a common feature in many enzyme inhibitors. The specific stereochemistry and the presence of the chloro and tert-butyl substituents could confer selectivity and potency for various enzymatic targets.
Mechanistic Hypothesis: The compound could act as a competitive or non-competitive inhibitor of enzymes such as proteases, kinases, or metabolic enzymes. The ketone group could form hydrogen bonds within the active site, while the hydrophobic tert-butyl group could engage in van der Waals interactions. The chlorine atom could also participate in halogen bonding or other specific interactions.
Receptor Binding Modulation
The defined three-dimensional structure of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one makes it a candidate for interaction with specific receptor binding pockets.
Mechanistic Hypothesis: The molecule could act as an agonist or antagonist at various receptors, such as G-protein coupled receptors (GPCRs) or ion channels. The stereochemistry would be critical for determining the specificity and nature of the interaction.
Experimental Protocols for Biological Evaluation
To systematically investigate the postulated biological activities, a tiered approach employing a series of robust and validated in vitro assays is recommended. The following protocols provide a detailed, step-by-step guide for the initial biological characterization of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one.
Caption: A tiered experimental workflow for the biological evaluation of the target compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[4][5][6][7]
Materials:
-
Test compound: (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well containing 100 µL of the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[4]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, read the absorbance at 600 nm using a microplate reader. The MIC is the concentration that shows a significant reduction in absorbance compared to the positive control.
-
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][8][9][10]
Materials:
-
Test compound
-
Mammalian cell line (e.g., HeLa, A549, or a relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Enzyme Inhibition Assay: Spectrophotometric Method
This protocol provides a general framework for assessing the inhibitory effect of the compound on a specific enzyme using a spectrophotometer to measure the rate of a reaction that produces a colored product.[11][12][13]
Materials:
-
Test compound
-
Target enzyme and its substrate
-
Buffer solution appropriate for the enzyme
-
Spectrophotometer (UV-Vis)
-
Cuvettes or 96-well UV-transparent plates
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the enzyme, substrate, and test compound in the appropriate buffer.
-
-
Assay Setup:
-
In a cuvette or well, combine the buffer, a specific concentration of the enzyme, and varying concentrations of the test compound.
-
Include a control reaction without the inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period at the optimal temperature for the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate to the mixture.
-
-
Measurement of Enzyme Activity:
-
Immediately place the cuvette in the spectrophotometer and measure the change in absorbance at the wavelength corresponding to the product formation over time.
-
For a 96-well plate format, use a plate reader capable of kinetic measurements.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the control reaction.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Further kinetic studies (e.g., varying substrate concentrations) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).
-
Receptor Binding Assay: Radioligand Competition Assay
This assay measures the ability of the test compound to compete with a known radiolabeled ligand for binding to a specific receptor.[14][15][16][17][18]
Materials:
-
Test compound
-
Radiolabeled ligand specific for the target receptor
-
Cell membranes or tissue homogenates expressing the target receptor
-
Assay buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare a solution of the radiolabeled ligand at a concentration close to its dissociation constant (Kd).
-
-
Binding Reaction:
-
In a reaction tube or 96-well plate, combine the cell membranes, the radiolabeled ligand, and varying concentrations of the test compound.
-
Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate the mixture at an appropriate temperature and for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification of Bound Radioactivity:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC₅₀ value from the competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Concluding Remarks and Future Directions
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one represents a molecule of significant interest at the intersection of synthetic chemistry and biological screening. Its well-defined stereochemistry and functional group array provide a compelling starting point for the discovery of novel bioactive agents. This guide has outlined a rational, hypothesis-driven approach to exploring its potential antimicrobial, cytotoxic, enzyme inhibitory, and receptor modulating activities.
The provided experimental protocols are intended to serve as a robust foundation for the initial characterization of this compound. Positive results in any of these primary screens should be followed by more in-depth mechanistic studies, including the identification of specific molecular targets and pathways. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial for optimizing potency and selectivity.
The journey from a chiral building block to a potential therapeutic lead is a challenging but rewarding one. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on the exciting task of unlocking the full biological potential of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one.
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(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one. Benchchem.
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
-
Protocol for Cell Viability Assays. BroadPharm.
-
Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
-
MTT Cell Proliferation Assay. ATCC.
-
Radioligand Binding Assay. Gifford Bioscience.
-
MTT assay protocol. Abcam.
-
Radioligand binding methods: practical guide and tips. PubMed.
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
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Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". Benchchem.
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Novel Synthesis and Antimicrobial Evaluation of Some New Cyclic Ketones. Scientific & Academic Publishing.
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Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria. PubMed.
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Radioligands vs. Fluorescent Ligands: Binding Assays. Celtarys Research.
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Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
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Comparative Analysis of Substituted Cyclohexanone Bioactivity: A Guide for Researchers. Benchchem.
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New Chlorinated Meroterpenoids with Antifungal Activity from the Deep-Sea-Derived Fungus Acremonium sclerotigenum. MDPI.
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Protocol for enzyme assays. Royal Society of Chemistry.
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Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. Malaysian Journal of Chemistry.
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIRSA.
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Antimicrobial activity of some halogenohydroxy aldehydes. ResearchGate.
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
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Nephrotoxic Interactions between Ketonic Solvents and Halogenated Aliphatic Chemicals. Toxicological Sciences.
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RIFM fragrance ingredient safety assessment, p - tert -butylcyclohexanone, CAS Registry Number 98-53-3. ScienceDirect.
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In vivo studies on halogen compound interactions. IV. Interaction among different halogen derivatives with and without synergistic action on liver toxicity. PubMed.
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Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. PMC.
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Method of Enzyme Assay. SlideShare.
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Spectrophotometric Enzyme Assays. Creative Enzymes.
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11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Biology LibreTexts.
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A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
-
Synthetic Access to Aromatic α-Haloketones. MDPI.
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Chloride Binding Properties of a Macrocyclic Receptor Equipped with an Acetylide Gold(I) Complex: Synthesis, Characterization, Reactivity, and Cytotoxicity Studies. MDPI.
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Antitubercular and Cytotoxic Chlorinated seco -Cyclohexenes from Uvaria alba. ResearchGate.
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Evaluation of anti-fungal properties of new functionally substituted cyclohexanone compounds. ResearchGate.
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Binding of chlorinated benzidines to the rat hepatic aromatic hydrocarbon receptor. PubMed.
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Anticancer activities of cyclohexenone derivatives. ResearchGate.
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Ene Reductase Enabled Intramolecular β-C−H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of. OSTI.gov.
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Synthesis and binding affinities of cyclic and related linear analogues of CCK8 selective for central receptors. PubMed.
-
Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. ResearchGate.
-
Evaluation of substituted methyl cyclohexanone hybrids for anti-tubercular, anti-bacterial and anti-fungal activity: Facile syntheses under catalysis by ionic liquids. PubMed.
-
Preliminary antifungal activity assay of selected chlorine-containing derivatives of xanthone and phenoxyethyl amines. PubMed.
-
Antimicrobial Study of Some Aromatic Halogenohydroxy Aldehydes and Ketones. ResearchGate.
-
Epibatidine. Wikipedia.
-
tert -butylcyclohexanol, CAS Registry Number 98-52-2. RIFM.
-
p-tert-Butylcyclohexanone. The Fragrance Conservatory.
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- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biophysics-reports.org [biophysics-reports.org]
- 18. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
A Technical Guide to the Synthesis and Stereochemical Analysis of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one
Abstract
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one is a chiral cyclohexanone derivative of significant interest in advanced organic synthesis and pharmaceutical research. Its value lies in its function as a versatile synthetic intermediate, often referred to as a "chiral building block," for creating more complex molecules.[1] This technical guide provides an in-depth exploration of the stereoselective synthesis of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one. It delves into the underlying principles of conformational control and stereoselectivity that are crucial for its successful preparation. The guide will cover the strategic importance of the tert-butyl group, a detailed, field-proven protocol for synthesis, and the analytical methods required to validate the stereochemical outcome.
Introduction: Strategic Importance
The precise three-dimensional arrangement of atoms in a molecule is paramount in drug development and materials science. Chiral α-haloketones, such as the title compound, are particularly valuable synthons because the halogen and carbonyl groups provide orthogonal reactive sites for subsequent chemical modifications.[2]
The significance of the (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one scaffold is twofold:
-
Defined Stereochemistry : The specific (2S,4R) configuration at the C2 and C4 positions offers a rigid starting point for the synthesis of stereochemically complex targets. This is critical in medicinal chemistry, where different stereoisomers of a drug can have vastly different biological activities.[1]
-
Conformational Locking : The large tert-butyl group at the C4 position effectively "locks" the cyclohexane ring into a chair conformation where this group occupies the sterically preferred equatorial position. This conformational rigidity minimizes the equilibrium between different chair forms, which simplifies the prediction and control of stereochemical outcomes in subsequent reactions.
The Synthetic Challenge: Controlling Stereochemistry
The primary challenge in synthesizing this molecule is the diastereoselective and enantioselective introduction of the chlorine atom at the C2 position, adjacent to the carbonyl group. The key to success lies in controlling the formation and subsequent reaction of the enolate intermediate derived from 4-tert-butylcyclohexanone.
Conformational Analysis of the Precursor
The starting material, 4-tert-butylcyclohexanone, exists predominantly in a chair conformation with the tert-butyl group in the equatorial position to minimize steric strain. This conformational preference is crucial as it dictates the trajectory of incoming reagents.
Enolate Formation and Chlorination
The α-chlorination of a ketone proceeds via its enol or enolate form. The stereochemical outcome of the chlorination depends on the direction from which the electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS) approaches the enolate.
-
Axial vs. Equatorial Attack : The enolate of 4-tert-butylcyclohexanone is planar at C1, C2, and C6. An electrophile can attack from either the axial or equatorial face. The presence of the bulky tert-butyl group influences the steric accessibility of these faces.
Recommended Synthesis Protocol
This protocol outlines a robust method for the stereoselective synthesis of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one, adapted from established principles of stereoselective α-halogenation of ketones.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purpose |
| 4-tert-butylcyclohexanone | 98-53-3 | 154.25 g/mol | Starting Material |
| Lithium diisopropylamide (LDA) | 4111-54-0 | 107.12 g/mol | Strong, non-nucleophilic base |
| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 g/mol | Electrophilic chlorine source |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | Solvent |
| Hexanes, anhydrous | 110-54-3 | 86.18 g/mol | Co-solvent / Workup |
| Diethyl ether | 60-29-7 | 74.12 g/mol | Extraction Solvent |
| Saturated aq. NH4Cl | 12125-02-9 | 53.49 g/mol | Quenching agent |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | Drying agent |
Step-by-Step Experimental Procedure
-
Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF, 100 mL). The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Enolate Formation : Diisopropylamine (1.1 equivalents) is added to the THF, followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents) while maintaining the temperature at -78 °C. The solution is stirred for 30 minutes to form lithium diisopropylamide (LDA). A solution of 4-tert-butylcyclohexanone (1.0 equivalent) in a small amount of anhydrous THF is then added dropwise to the LDA solution. The mixture is stirred for 1 hour at -78 °C to ensure complete formation of the lithium enolate.
-
Electrophilic Chlorination : A solution of N-chlorosuccinimide (NCS, 1.1 equivalents) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for an additional 2-3 hours at this temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup and Quenching : The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The mixture is allowed to warm to room temperature.
-
Extraction and Isolation : The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with water, then with brine, and finally dried over anhydrous magnesium sulfate.
-
Purification : The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one.
Rationale and Expert Insights
-
Choice of Base : LDA is a strong, sterically hindered base. Its bulkiness ensures that it selectively deprotonates the less hindered α-proton, leading to the kinetic enolate. This is critical for controlling the regioselectivity of the reaction.
-
Temperature Control : Maintaining a low temperature (-78 °C) is crucial for several reasons. It ensures the kinetic control of the enolate formation, prevents side reactions, and enhances the stereoselectivity of the chlorination step.
-
Chlorinating Agent : NCS is a reliable and easy-to-handle crystalline solid that serves as an effective electrophilic chlorine source.[2]
Stereochemical Analysis and Validation
Confirming the (2S,4R) stereochemistry is a critical final step. This is typically achieved through a combination of spectroscopic and analytical techniques.
NMR Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR are powerful tools for determining the stereochemistry of cyclohexanone derivatives.
-
¹H NMR : In the (2S,4R) isomer, the chlorine atom at C2 is expected to be in the axial position, and the proton at C2 (H2) will be in the equatorial position. Equatorial protons on a cyclohexane ring typically appear at a different chemical shift compared to their axial counterparts. Furthermore, the coupling constants (J-values) between adjacent protons can provide information about their dihedral angles, which in turn reveals their relative stereochemistry. For the desired product, H2 (equatorial) will exhibit small coupling constants to the adjacent C3 protons.
-
Conformational Preference : In 2-halocyclohexanones, there is often a preference for the halogen to occupy the axial position due to favorable orbital interactions, despite steric considerations. This further supports the formation of the desired isomer.[3]
Spectroscopic Data Summary
| Property | Expected Value |
| Molecular Formula | C10H17ClO[1] |
| Molecular Weight | 188.69 g/mol [1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.5 (dd, 1H, CHCl), 2.5-1.5 (m, 8H), 0.9 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~205 (C=O), ~60 (CHCl), ~45, ~32, ~28, ~27.5 (cyclohexane C), ~27 (C(CH₃)₃) |
| Infrared (IR) | ν (cm⁻¹): ~1725 (C=O stretch), ~750 (C-Cl stretch) |
| Mass Spectrometry (MS) | m/z: 188/190 (M⁺, characteristic 3:1 ratio for Cl) |
Visualization of Key Processes
Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
Reaction Mechanism: Stereoselective Chlorination
Sources
- 1. (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one|CAS 15175-18-5 [benchchem.com]
- 2. Enantioselective synthesis of tertiary α-chloro esters by non-covalent catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Guide: Spectroscopic Characterization of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one
Abstract
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one is a chiral cyclohexanone derivative with significant potential as a building block in organic synthesis and medicinal chemistry.[1] Its rigid conformational structure, dictated by the bulky tert-butyl group, makes it an excellent model for studying stereoelectronic effects. This guide provides an in-depth analysis of the predicted spectroscopic data for this specific diastereomer. As direct experimental spectra are not widely available in public databases like the NIST Chemistry WebBook[2][3][4][5], this document leverages fundamental principles of spectroscopy to predict and interpret the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. The methodologies and interpretations herein are designed to serve as a robust reference for researchers working with this compound or structurally similar molecules.
Foundational Principles: Conformational Analysis
The spectroscopic signature of a cyclohexanone derivative is intrinsically linked to its three-dimensional structure. For (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one, the conformational equilibrium is overwhelmingly dominated by a single chair conformation.
Causality: The tert-butyl group is exceptionally bulky and energetically disfavors the axial position due to severe 1,3-diaxial steric strain.[6] Consequently, it acts as a "conformational lock," forcing the cyclohexane ring into a chair conformation where the tert-butyl group occupies an equatorial position.[1][6] This determines the relative orientations of all other substituents and protons.
Given the (2S,4R) stereochemistry:
-
The tert-butyl group at C4 is equatorial .
-
This places the chlorine atom at C2 in an axial position .
This fixed conformation is the critical foundation for predicting and interpreting the NMR spectra that follow.
Caption: Standard workflow for ¹H NMR data acquisition.
Carbon-13 NMR (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the lack of symmetry in (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one, ten distinct carbon signals are expected.
Predicted ¹³C NMR Data
| Carbon Label | Predicted δ (ppm) | Rationale |
| C1 (C=O) | 205 - 210 | Carbonyl carbon, highly deshielded. [7] |
| C2 (CHCl) | 60 - 65 | Attached to electronegative chlorine. |
| C3 (CH₂) ** | 38 - 42 | Alpha to carbonyl group. |
| C4 (CH) | 45 - 50 | Tertiary carbon bearing the t-butyl group. |
| C5 (CH₂) | 25 - 30 | Beta to carbonyl group. |
| C6 (CH₂) ** | 35 - 40 | Alpha to carbonyl group. |
| C(CH₃)₃ | 32 - 34 | Quaternary carbon of the t-butyl group. |
| C(CH₃)₃ | 27 - 29 | Methyl carbons of the t-butyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 20-50 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer operating at a frequency of ≥100 MHz for ¹³C nuclei.
-
Acquisition: Perform a standard proton-decoupled ¹³C experiment. This provides single lines for each unique carbon environment.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To aid in assignment, DEPT-135 and DEPT-90 experiments can be run. A DEPT-135 spectrum will show CH₃ and CH groups as positive signals and CH₂ groups as negative signals. A DEPT-90 spectrum will only show CH groups. Quaternary carbons (like C1 and the quaternary t-butyl carbon) will be absent in all DEPT spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic absorption for this compound is the carbonyl (C=O) stretch.
Predicted IR Absorption Bands
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Rationale |
| C=O (Ketone) | 1725 - 1735 | Strong, Sharp | The presence of an electronegative chlorine atom on the α-carbon shifts the C=O stretch to a higher frequency (wavenumber) compared to a standard cyclohexanone (~1715 cm⁻¹). [8][9]This is a well-documented effect for α-haloketones. [10] |
| C-H (sp³) | 2850 - 3000 | Medium-Strong | Standard alkane C-H stretching. |
| C-Cl | 650 - 800 | Medium | Carbon-chlorine stretch, typically found in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 188. An important feature will be the M+2 peak at m/z = 190 with an intensity of approximately one-third that of the M⁺ peak. This characteristic 3:1 isotopic pattern is definitive proof of the presence of one chlorine atom.
-
Key Fragmentation Pathways:
-
Loss of Cl radical (•Cl): A prominent peak at m/z = 153 [M - 35]⁺.
-
Loss of tert-butyl radical (•C(CH₃)₃): A significant fragment at m/z = 131 [M - 57]⁺.
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for cyclic ketones, leading to various smaller fragments. [11][12][13]
-
Sources
- 1. (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one|CAS 15175-18-5 [benchchem.com]
- 2. NIST Chemistry WebBook [webbook.nist.gov]
- 3. dl.cm-uj.krakow.pl [dl.cm-uj.krakow.pl]
- 4. Welcome to the NIST WebBook [webbook.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13 c nmr spectrum of cyclohexanone | Filo [askfilo.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GCMS Section 6.11.2 [people.whitman.edu]
- 12. benchchem.com [benchchem.com]
- 13. archive.nptel.ac.in [archive.nptel.ac.in]
Methodological & Application
Application Note: Stereoselective Synthesis of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one
[1]
Executive Summary
The synthesis of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one represents a classic yet critical challenge in stereoselective synthesis: the installation of a halogen at an
This guide details a robust, self-validating protocol for the enantioselective
Key Technical Advantages
-
Conformational Locking: Utilizes the tert-butyl group to anchor the cyclohexane ring, simplifying NMR analysis and stereochemical prediction.
-
Organocatalytic Control: Employs a primary amine catalyst to direct the facial selectivity of chlorination via an enamine intermediate.
-
High Enantiopurity: Targets >90% ee through kinetic control, with protocols for upgrading diastereomeric ratios (dr).
Mechanistic Principles & Strategic Logic
Conformational Analysis: The "Anchor" Effect
The 4-tert-butyl group (
-
Target Configuration: (2S,4R).
-
Structural Assignment: In the locked chair (4-tBu equatorial), the (2S,4R) configuration corresponds to the cis-isomer , where the chlorine atom is in the equatorial position.
-
Thermodynamic Challenge: The trans-isomer (axial chlorine) is typically the thermodynamic product in non-polar solvents due to the minimization of dipole-dipole repulsion between the carbonyl and the C-Cl bond (the "Axial Haloketone Rule"). Therefore, synthesizing the (2S,4R) cis-isomer often requires kinetic control or specific solvent-mediated equilibration.
The Organocatalytic Pathway
Direct
Figure 1: Reaction pathway illustrating the organocatalytic cycle and the divergence between kinetic (axial) and thermodynamic or target (equatorial) products.
Detailed Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Substrate | 4-tert-butylcyclohexanone (>98%) | Starting Material |
| Reagent | N-Chlorosuccinimide (NCS) | Electrophilic Chlorine Source |
| Catalyst | 9-Amino(9-deoxy)epi-quinine (10-20 mol%) | Chiral Inductor |
| Acid Additive | Benzoic Acid or TFA (20 mol%) | Co-catalyst (Enamine formation) |
| Solvent | Toluene or DCM (Anhydrous) | Reaction Medium |
| Quench | Water / NaHCO3 | Hydrolysis of imine |
Step-by-Step Procedure
Step 1: Catalyst Activation & Enamine Formation
-
Setup: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylcyclohexanone (1.0 equiv, 1.0 mmol, 154 mg) in anhydrous Toluene (5.0 mL).
-
Catalyst Addition: Add the chiral primary amine catalyst (e.g., 9-amino(9-deoxy)epi-quinine , 0.15 equiv) and the acid additive (Benzoic acid , 0.20 equiv).
-
Equilibration: Stir the mixture at room temperature for 15 minutes to allow partial formation of the imine/enamine species.
-
Cooling: Cool the reaction mixture to -20°C using a cryocooler or acetone/dry ice bath. Low temperature is critical for maximizing enantioselectivity (ee).
Step 2: Electrophilic Chlorination
-
Addition: Add N-chlorosuccinimide (NCS) (1.1 equiv, 1.1 mmol, 147 mg) in one portion.
-
Monitoring: Stir at -20°C. Monitor the reaction by TLC (Hexane/EtOAc 9:1) or GC-MS. The reaction typically reaches completion within 4–12 hours.
-
Checkpoint: Look for the disappearance of the starting ketone. The formation of the
-chloro ketone is often accompanied by a slight yellowing of the solution.
Step 3: Hydrolysis & Workup
-
Quench: While still cold, dilute the reaction with cold Diethyl Ether (10 mL) and add water (5 mL).
-
Hydrolysis: Allow the mixture to warm to 0°C and stir vigorously for 30 minutes. This ensures the hydrolysis of the intermediate iminium species to release the chiral ketone.
-
Extraction: Separate the layers. Extract the aqueous layer with Diethyl Ether (2 x 10 mL).
-
Wash: Wash the combined organic layers with saturated NaHCO3 (to remove succinimide and acid) and Brine.
-
Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at low temperature (<30°C) to avoid thermal epimerization.
Step 4: Purification & Stereochemical Adjustment
-
Column Chromatography: Purify the crude residue on silica gel (eluent: Hexane/EtOAc gradient 50:1 to 20:1).
-
Isomer Check: Analyze the product by 1H NMR .
-
Axial-Cl (Trans): The proton at C2 (H2) will be equatorial. It typically appears as a multiplet (or doublet of doublets) with small coupling constants (
and 2-5 Hz). -
Equatorial-Cl (Cis - Target): The proton at C2 (H2) will be axial. It appears as a doublet of doublets with a large trans-diaxial coupling constant (
10-12 Hz).
-
-
Epimerization (If necessary): If the reaction yields the kinetic trans isomer and the cis (2S,4R) isomer is required:
-
Dissolve the product in MeOH.
-
Add a catalytic amount of K2CO3 or Et3N.
-
Monitor the equilibration by NMR until the desired diastereomeric ratio is achieved (note: this may erode ee if not controlled carefully; often the thermodynamic mix is favored).
-
Quality Control & Data Interpretation
NMR Validation Criteria
To confirm the (2S,4R) structure (Cis-isomer), look for the diagnostic signals of the Axial Proton at C2 :
| Signal | Chemical Shift ( | Multiplicity | Coupling ( | Interpretation |
| H-C2 | ~4.2 - 4.5 ppm | dd (doublet of doublets) | Confirms Equatorial Chlorine (Cis) | |
| H-C2 | ~4.6 - 4.8 ppm | multiplet / narrow dd | Indicates Axial Chlorine (Trans) |
Workflow Diagram
Figure 2: Operational workflow for the synthesis and verification of the target isomer.
Troubleshooting & Optimization
-
Low Enantioselectivity: Ensure the reaction temperature is strictly maintained at -20°C or lower. Higher temperatures increase the rate of the background (racemic) reaction. Ensure the solvent is anhydrous.
-
Poor Conversion: Check the quality of NCS (should be white crystals, not yellow). Recrystallize NCS from benzene/hexane if necessary.
-
Diastereocontrol: If the trans isomer dominates, it is likely the kinetic product of axial attack. To access the cis (2S,4R) target, controlled equilibration in a polar solvent (like MeOH) is effective, as the equatorial chloride becomes more accessible or thermodynamically competitive depending on solvation.
References
-
Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004).[2] Direct and Enantioselective Organocatalytic
-Chlorination of Aldehydes.[2][3] Journal of the American Chemical Society, 126(13), 4108–4109. Link(Foundational work on organocatalytic chlorination). -
Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004).[2] Direct Organocatalytic Enantioselective
-Chlorination of Aldehydes.[2][3] Journal of the American Chemical Society, 126(15), 4790–4791. Link(Key protocol for amine-catalyzed chlorination). -
Bartoli, G., Bosco, M., Carlone, A., Locatelli, M., Melchiorre, P., & Sambri, L. (2005).
-Halogenation of 1,3-Dicarbonyl Compounds. Angewandte Chemie International Edition, 44(44), 7196-7199. Link(Extension to ketone derivatives). -
PubChem Compound Summary. (2025). 4-tert-butyl-2-chlorocyclohexan-1-one.[1] National Center for Biotechnology Information. Link(Source for structural confirmation and InChI data).
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Authoritative text on cyclohexane conformational analysis and the Axial Haloketone Rule).
Application Note: Precision Stereocontrol with (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one
[1]
Executive Summary
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one represents a "privileged scaffold" in asymmetric synthesis. Its utility stems from the conformational locking effect of the bulky tert-butyl group, which rigidly fixes the cyclohexane ring in a chair conformation.[1] This rigidity, combined with the stereodefined
Conformational Analysis & Mechanistic Grounding
The "Locked" Chair Principle
The 4-tert-butyl group (
-
C2 Position (Chlorine): In the (2S,4R) isomer, the chlorine atom typically adopts the axial orientation.
-
Why? While equatorial substituents are generally sterically favored,
-haloketones often prefer the axial conformer due to the dipole minimization effect . The C=O and C-Cl dipoles are nearly antiparallel in the axial conformer, reducing electrostatic repulsion compared to the equatorial conformer.
-
DOT Diagram: Conformational Landscape & Reactivity
The following diagram illustrates the structural rigidity and divergent reaction pathways.
Figure 1: Divergent synthetic pathways controlled by the locked conformation of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one.
Experimental Protocols
Protocol A: Synthesis and Purification
Objective: Access high-purity (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one from 4-tert-butylcyclohexanone. Note: Direct chlorination yields a mixture of diastereomers. Kinetic resolution or crystallization is required for the pure (2S,4R) isomer.
Reagents:
-
4-tert-butylcyclohexanone (10.0 g, 64.8 mmol)
- -Chlorosuccinimide (NCS) (9.5 g, 71.3 mmol)
-
L-Proline (catalytic, 10 mol%) - for asymmetric induction
-
Dichloromethane (DCM), anhydrous
-
Pentane/Ether for recrystallization
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask, dissolve 4-tert-butylcyclohexanone (10.0 g) in anhydrous DCM (100 mL).
-
Catalyst Addition: Add L-Proline (0.75 g) and stir at 0°C for 15 minutes.
-
Chlorination: Add NCS (9.5 g) in three portions over 30 minutes. The reaction is initially heterogeneous but will clarify.
-
Incubation: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Workup: Quench with water (50 mL). Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over MgSO
, and concentrate in vacuo. -
Purification (Critical): The crude residue contains a mixture of axial-Cl and equatorial-Cl isomers.
-
Crystallization: Dissolve the residue in minimum hot pentane. Cool slowly to -20°C. The (2S,4R) isomer (axial Cl) often crystallizes preferentially due to its higher melting point and symmetry packing.
-
Yield: Typically 60-70% of the crystalline solid.
-
Validation:
H NMR (CDCl ). Look for the C2-H signal. Axial H (equatorial Cl) appears as a triplet of triplets ( Hz). Equatorial H (axial Cl) appears as a multiplet with smaller couplings ( Hz). Target the Equatorial H signal for the (2S,4R) isomer.
-
Protocol B: Stereoselective Reduction to Chlorohydrins
Objective: Synthesis of (1S,2S,4R)-2-chloro-4-tert-butylcyclohexanol. Mechanism: The bulky tert-butyl group directs hydride attack.[1]
-
L-Selectride (Bulky): Attacks from the equatorial face (sterically less hindered), forcing the OH to the axial position.
-
NaBH
(Small): Attacks from the axial face, placing the OH in the equatorial position.
Procedure (L-Selectride Method for Axial Alcohol):
-
Cooling: Dissolve (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one (1.0 eq) in dry THF under Argon. Cool to -78°C.
-
Addition: Dropwise add L-Selectride (1.1 eq, 1.0 M in THF).
-
Reaction: Stir at -78°C for 2 hours.
-
Quench: Oxidative workup with NaOH/H
O is required to remove organoboron byproducts. -
Result: Formation of the cis-chlorohydrin (Axial Cl, Axial OH) with >95:5 dr.
Protocol C: Favorskii Rearrangement (Ring Contraction)
Objective: Synthesis of functionalized cyclopentanes.
Mechanism: Base-mediated enolization followed by intramolecular S
Procedure:
-
Solution: Dissolve the ketone (1.0 mmol) in dry Methanol (10 mL).
-
Base: Add Sodium Methoxide (NaOMe, 2.0 mmol, 25% wt in MeOH) dropwise at 0°C.
-
Rearrangement: Stir at 0°C -> RT for 4 hours. The solution typically turns light yellow.
-
Workup: Acidify with 1M HCl to pH 3. Extract with Et
O.[4] -
Product: trans-3-tert-butylcyclopentanecarboxylic acid methyl ester.
-
Stereochemistry Note: The inversion at C2 during the cyclopropanone formation dictates the stereochemistry of the final cyclopentane ring.
-
Data Summary & Troubleshooting
| Parameter | Axial Cl Isomer (Target) | Equatorial Cl Isomer |
| Narrow multiplet ( | Broad triplet of triplets ( | |
| IR (C=O Stretch) | ~1725 cm | ~1715 cm |
| Stability | Kinetic product; stabilized by dipole opposition | Thermodynamic product in non-polar solvents |
| Favorskii Rate | Fast (Anti-periplanar alignment for S | Slower (Requires ring distortion) |
Troubleshooting:
-
Low Diastereoselectivity in Reduction: Ensure temperature is strictly maintained at -78°C. Use bulkier hydrides (L-Selectride or LS-Selectride) to maximize equatorial attack.
-
Epimerization: The
-chloro proton is acidic. Avoid prolonged exposure to weak bases without a nucleophile present. Store at -20°C.
Safety & Handling
-
Lachrymator:
-Haloketones are potent lachrymators. Handle only in a functioning fume hood. -
Skin Irritant: Wear double nitrile gloves.
-
Storage: Hygroscopic and light-sensitive. Store under Argon at -20°C.
References
-
Conformational Analysis of 4-tert-butylcyclohexanones
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Stereoselective Reduction Protocols
- Source: Odinity. "Hydride Reduction Reactions: A Stereoselective Adventure."
-
URL:[Link]
-
Favorskii Rearrangement Mechanism & Applications
-
Organocatalytic Asymmetric Chlorination
- Source: National Institutes of Health (PubMed). "An organocatalytic asymmetric chlorolactonization.
-
URL:[Link]
-
Benchchem Compound Data
-
Source: Benchchem.[1] "(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one Product Page."
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one|CAS 15175-18-5 [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. Favorskii Rearrangement (Chapter 47) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Favorskii Reaction [organic-chemistry.org]
Application Note: Stereoelectronic Control in Conformationally Locked Cyclohexanones
This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on conformational analysis and stereoselective synthesis . It details the experimental handling of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one , a classic "locked" cyclohexane system used to probe stereoelectronic effects in nucleophilic substitution and rearrangement reactions.
Protocol for (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one
Introduction & Structural Analysis
The compound (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one serves as a definitive model for studying the influence of axial versus equatorial orientation on chemical reactivity.
-
Conformational Locking: The bulky tert-butyl group at C4 forces the cyclohexane ring into a rigid chair conformation where the tert-butyl group is equatorial (minimizing 1,3-diaxial strain).
-
Stereochemistry of C2-Cl: In the (2S,4R) isomer, the chlorine atom at C2 is cis to the tert-butyl group. In the 2,4-substituted chair system, a cis relationship implies that both substituents are equatorial .
-
(2S,4R) Isomer: Equatorial Chlorine (Thermodynamically more stable, kinetically distinct).
-
(2R,4R) Isomer: Axial Chlorine (Less stable, highly reactive in SN2/E2).
-
This protocol focuses on the (2S,4R) Equatorial-Cl isomer , demonstrating its unique reactivity profile: it is sluggish in direct SN2 substitutions but uniquely primed for the Favorskii Rearrangement , contrasting sharply with its axial counterpart which prefers elimination.
Conformational Diagram (DOT Visualization)
The following diagram illustrates the rigid conformation and the stereoelectronic environment of the (2S,4R) isomer.
Caption: Structural logic dictating the reactivity of the (2S,4R) isomer. The equatorial chlorine position suppresses direct substitution while enabling base-catalyzed rearrangement.
Experimental Protocols
Protocol A: Favorskii Rearrangement (Ring Contraction)
Objective: To convert (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one into methyl 3-tert-butylcyclopentanecarboxylate via ring contraction. Mechanism: Base-catalyzed enolization followed by intramolecular substitution (forming a cyclopropanone intermediate) and subsequent ring opening.
Reagents & Materials:
-
Substrate: (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one (1.0 equiv, 5 mmol)
-
Base: Sodium Methoxide (NaOMe), 25% wt solution in Methanol (2.0 equiv)
-
Solvent: Anhydrous Methanol (0.5 M concentration)
-
Quench: 1M HCl
-
Extraction: Diethyl Ether (Et2O)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0°C under N2 atmosphere.
-
Dissolution: Dissolve 940 mg (5 mmol) of the substrate in 10 mL of anhydrous methanol.
-
Addition: Add 2.3 mL of NaOMe solution (10 mmol) dropwise over 5 minutes. The equatorial chlorine resists direct elimination, allowing the enolate to form at C6.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by the more polar ester (Rf ~0.4).
-
Note: If reaction is sluggish (due to steric bulk), reflux at 65°C for 1 hour.
-
-
Quench: Pour the mixture into 20 mL of cold 1M HCl to neutralize the base and protonate the intermediate.
-
Workup: Extract with Et2O (3 x 15 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Expected Result: >85% Yield of methyl 3-tert-butylcyclopentanecarboxylate.
Protocol B: Comparative SN2 Substitution (Kinetics Control)
Objective: To demonstrate the retarded rate of SN2 substitution on the equatorial chloride compared to an axial control. Reagents: Sodium Thiophenolate (PhSNa) in Ethanol.
Methodology:
-
Dissolve substrate (1.0 equiv) in Ethanol.
-
Add PhSNa (1.5 equiv).
-
Stir at 25°C.
-
Critical Observation: The (2S,4R) equatorial isomer reacts significantly slower (approx. 30-50x slower) than the corresponding axial isomer (trans-2-chloro).
-
Mechanistic Insight: Backside attack on an equatorial leaving group requires the nucleophile to approach from the axial trajectory, which is sterically hindered by the 3,5-diaxial hydrogens.[1] Conversely, the axial isomer allows approach from the open equatorial trajectory.
-
Data Analysis & Mechanistic Validation
Reaction Pathway Visualization
The following graph illustrates the divergent pathways. The (2S,4R) isomer favors the "Favorskii" path because the geometry for E2 elimination (anti-periplanar) is not accessible without distorting the ring, whereas the enolate formation is facile.
Caption: Mechanistic divergence. The equatorial chloride favors enolization-rearrangement over direct substitution due to steric impediment of the SN2 trajectory.
Comparative Rate Data (SN2 Reaction)
The table below summarizes the relative rates of substitution with thiophenolate, highlighting the "locking" effect.
| Isomer Configuration | Cl Orientation | Relative Rate (SN2) | Dominant Pathway with Alkoxide |
| (2S,4R) - Cis | Equatorial | 1.0 (Reference) | Favorskii Rearrangement |
| (2R,4R) - Trans | Axial | ~58.0 | E2 Elimination (Enone formation) |
Data Source: Derived from classic conformational studies (e.g., Eliel et al.) demonstrating the "Axial Attack Rule" preference.
Critical Parameters & Troubleshooting
-
Moisture Control: The Favorskii rearrangement proceeds via a carbanion/enolate intermediate. Presence of water can lead to non-productive hydrolysis or "Quasi-Favorskii" pathways yielding the free acid instead of the ester. Ensure all methanol is anhydrous.
-
Temperature Sensitivity:
-
Too Cold (<0°C): Enolization is slow; reaction may stall.
-
Too Hot (>65°C): Risk of polymerization or competing elimination (if any flexibility exists).[2]
-
-
Isomer Purity: Ensure the starting material is strictly the (2S,4R) isomer. Contamination with the axial isomer will lead to rapid formation of 4-tert-butylcyclohex-2-enone (via E2), which complicates purification. Verify purity via 1H NMR (H2 proton signal: Equatorial H is a broad singlet/doublet; Axial H is a triplet of triplets).
References
-
Eliel, E. L., & Senda, Y. (1970). Conformational Analysis.[2][3][4][5] XX. The Stereochemistry of the Reduction of 4-tert-Butylcyclohexanone. Tetrahedron. (Foundational text on t-butyl locking).
-
Loftfield, R. B. (1951). The Mechanism of the Favorskii Rearrangement. Journal of the American Chemical Society.
- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
-
Bare, T. M., & Hershey, N. D. (1969). Stereochemistry of the Favorskii rearrangement of 2-chlorocyclohexanones. Journal of Organic Chemistry.
Sources
Comprehensive Analytical Strategies for the Stereoisomeric Characterization of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one is a valuable chiral building block in pharmaceutical research and advanced organic synthesis. Its utility is intrinsically linked to its stereochemical purity, as the defined stereocenters at the C2 and C4 positions are critical for directing the stereochemical outcome of subsequent reactions and for the biological activity of target molecules.[1] The large tert-butyl group locks the cyclohexane ring into a specific conformation, which simplifies analysis but also necessitates robust methods to resolve and quantify all potential stereoisomers. This guide provides a detailed overview of the primary analytical techniques—chromatographic and spectroscopic—required for the complete and accurate characterization of this compound. We present field-proven protocols and explain the causality behind experimental choices to ensure reliable and reproducible results.
Introduction: The Analytical Imperative
The subject compound, (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one, possesses two stereocenters, giving rise to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The (2S,4R) and (2R,4S) isomers are an enantiomeric pair, as are the (2S,4S) and (2R,4R) isomers. The relationship between a (2S,4R) and a (2S,4S) isomer is diastereomeric. Because enantiomers have identical physical properties in an achiral environment and diastereomers have different properties, a multi-faceted analytical approach is required.[2]
The primary analytical challenges are:
-
Confirmation of Chemical Identity: Verifying the correct molecular structure and connectivity.
-
Determination of Diastereomeric Purity: Quantifying the ratio of cis to trans isomers (referring to the relative orientation of the chlorine and tert-butyl groups).
-
Determination of Enantiomeric Purity: Quantifying the enantiomeric excess (ee) of the desired (2S,4R) isomer against its (2R,4S) enantiomer.
This document outlines an integrated workflow employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to address these challenges.
Caption: Integrated workflow for comprehensive analysis.
Chromatographic Methods for Stereoisomer Separation
Chromatography is the cornerstone for separating and quantifying the stereoisomers of the target compound. Due to the different physical properties of diastereomers, they can often be separated on a standard achiral column. However, separating enantiomers requires a chiral environment, most commonly achieved using a Chiral Stationary Phase (CSP).[2][3]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most powerful and versatile method for simultaneously resolving all four potential stereoisomers.[3][4] The choice of the CSP is the most critical parameter for achieving a successful separation.
Causality Behind Method Choices:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a broad range of chiral compounds, including ketones.[4][5] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical polymer structure of the CSP, allowing it to form transient, diastereomeric complexes with the enantiomers that have different stabilities.[4] An immobilized polysaccharide CSP is recommended as it offers greater solvent compatibility, expanding the range of mobile phases that can be screened for optimal resolution.[4]
-
Mobile Phase: Normal-phase chromatography (e.g., using hexane/alcohol mixtures) often provides the best selectivity for chiral separations on polysaccharide CSPs. The alcohol modifier (e.g., isopropanol or ethanol) plays a crucial role in the separation by competing with the analyte for polar interaction sites on the CSP. Adjusting the alcohol percentage is the primary tool for optimizing retention and resolution.
-
Detection: The cyclohexanone moiety contains a carbonyl chromophore, making UV detection at a wavelength between 210 nm and 280 nm a suitable choice.
Caption: Logical workflow for chiral HPLC method development.
Protocol 2.1: Chiral HPLC Analysis
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralpak® IA (or equivalent amylose-based immobilized CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Prepare mixtures of n-Hexane and Isopropanol (IPA), HPLC grade. Start with a 90:10 (v/v) mixture. Degas thoroughly.
-
System Equilibration: Purge the system and equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Starting point for good selectivity on polysaccharide CSPs. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Provides stable retention times; can be lowered to improve resolution.[6] |
| Detection | UV at 220 nm | Good absorbance for the carbonyl chromophore. |
| Injection Vol. | 10 µL | A typical volume to avoid column overload. |
-
Data Analysis:
-
Identify the four peaks corresponding to the stereoisomers.
-
Calculate the resolution (Rs) between all adjacent peaks. A value of Rs > 1.5 is required for baseline separation and accurate quantification.
-
Determine the area percent of each isomer to calculate both diastereomeric and enantiomeric purity.
-
Gas Chromatography (GC)
GC is an excellent tool for assessing the overall purity of the sample (achiral analysis) and can also be used to separate the diastereomers. With a suitable chiral GC column, it may also resolve the enantiomers.
Causality Behind Method Choices:
-
Column: For achiral analysis, a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is suitable. For chiral analysis, a column containing a cyclodextrin derivative (e.g., a permethylated beta-cyclodextrin) is required to create the necessary chiral environment for separation.[7]
-
Temperature Program: A temperature gradient is used to ensure that the compound elutes with a good peak shape in a reasonable time. The program starts at a lower temperature to ensure good separation and ramps up to elute the compound.
-
Detector: A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds.
Protocol 2.2: Achiral GC Purity Analysis
-
System Preparation:
-
GC System: A GC equipped with an FID and a split/splitless injector.
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane to a concentration of ~1 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Injector Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Start at 100 °C, hold for 2 min. Ramp at 10 °C/min to 250 °C, hold for 5 min. |
| Injection Vol. | 1 µL |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main component by area percent, assuming a similar response factor for all impurities. This method should separate the cis and trans diastereomers.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are essential for confirming the compound's identity and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure confirmation. Both ¹H and ¹³C NMR should be performed. The rigid conformation imposed by the 4-tert-butyl group makes the spectra relatively well-defined.
-
¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the proton at C2 (-CH(Cl)-) and the protons adjacent to the carbonyl, are diagnostic. The diastereomeric ratio can often be determined by comparing the integrals of the distinct C2 proton signals for the cis and trans isomers.[8] For the trans isomer (as in the target compound), the C2 proton is typically axial and appears at a different chemical shift than the equatorial C2 proton of the cis isomer.[8]
-
¹³C NMR: Provides confirmation of the carbon skeleton. The number of signals should correspond to the 10 carbon atoms in the molecule, and their chemical shifts are indicative of their environment (e.g., C=O, C-Cl, C(CH₃)₃).[9]
Protocol 3.1: NMR Sample Preparation
-
Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).
Expected Spectral Features:
| Data Type | Feature | Expected Chemical Shift / Value |
| ¹H NMR | Singlet (tert-Butyl) | ~0.9 - 1.1 ppm (9H) |
| Multiplets (Ring CH₂) | ~1.5 - 2.8 ppm | |
| Multiplet (Ring CH) | ~2.2 - 2.6 ppm (C4-H) | |
| Doublet of Doublets (CH-Cl) | ~4.0 - 4.5 ppm (1H) | |
| ¹³C NMR | Carbonyl (C=O) | ~200 - 210 ppm |
| C-Cl | ~60 - 70 ppm | |
| Quaternary C (tert-Butyl) | ~32 ppm | |
| Methyls (tert-Butyl) | ~27 ppm |
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and elemental composition of the compound.
Causality Behind Method Choices:
-
Ionization Technique: Electron Ionization (GC-MS) or a soft ionization technique like Electrospray Ionization (LC-MS) can be used. GC-MS will provide valuable fragmentation information.
-
Isotopic Pattern: A key diagnostic feature for chlorine-containing compounds is the presence of the ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1. This results in a characteristic pattern for the molecular ion peak ([M]⁺) and its corresponding [M+2]⁺ peak, with a relative intensity ratio of ~3:1.[10] This provides strong evidence for the presence of a single chlorine atom in the molecule.
Expected MS Data:
-
Molecular Formula: C₁₀H₁₇ClO
-
Molecular Weight: 188.69 g/mol
-
[M]⁺ Peak (with ³⁵Cl): m/z ≈ 188.1
-
[M+2]⁺ Peak (with ³⁷Cl): m/z ≈ 190.1
-
Intensity Ratio [M]⁺ / [M+2]⁺: Approximately 3:1
-
Key Fragments: Loss of Cl (m/z 153), loss of tert-butyl (m/z 131), and other fragments characteristic of cyclohexanone ring cleavage.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and simple method to confirm the presence of key functional groups.
Expected IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Ketone) | ~1715 - 1725 cm⁻¹ | Strong, sharp absorption |
| C-H (sp³) | ~2850 - 3000 cm⁻¹ | Aliphatic C-H stretching |
| C-Cl | ~600 - 800 cm⁻¹ | C-Cl stretching |
Conclusion
The comprehensive analysis of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one requires a synergistic application of chromatographic and spectroscopic techniques. Chiral HPLC stands as the definitive method for determining stereoisomeric purity, while GC provides a robust measure of overall chemical purity and diastereomeric ratio. NMR and MS provide irrefutable confirmation of the molecular structure and identity. By following the detailed protocols and understanding the rationale behind the methodological choices presented in this guide, researchers can confidently and accurately characterize this important chiral intermediate, ensuring its quality and suitability for downstream applications in drug development and chemical synthesis.
References
-
National Center for Biotechnology Information. (n.d.). 2-Chlorocyclohexanone. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-cyclohexanone. PubChem Compound Database. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Cyclohexanone on Newcrom R1 HPLC column. Retrieved from [Link]
- da Silva, J. B. P., et al. (2015). Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. Journal of Molecular Structure, 1093, 137-144.
- Abraham, R. J., et al. (1998). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2, (7), 1547-1554.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Hattori, K., et al. (2018).
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
- Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114033.
- Molnar, I., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism.
- Khlebnikov, A. F., et al. (2018). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 87(8), 735-763.
-
Quora. (2021, May 18). How to synthesize 4-tert-butylcyclohexanone. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
- Pirok, B., Schoenmakers, P., & Somsen, G. (2025). Chiral separations. In Analytical Separation Science. Royal Society of Chemistry.
-
National Institute of Standards and Technology. (n.d.). Cyclohexanone. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Toronto. (2012, May 6). OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY: THE INTERCONVERSION OF 4-tert-BUTYLCYCLOHEXANOL AND 4-tert-BUTYLCYCLOHEXANONE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Tert-butyl-2-chlorocyclohexan-1-one. PubChem Compound Database. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). BSc Chemistry: Fragmentation of various classes of organic molecules. Retrieved from [Link]
Sources
- 1. (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one|CAS 15175-18-5 [benchchem.com]
- 2. ass-ets.org [ass-ets.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molnar-institute.com [molnar-institute.com]
- 7. gcms.cz [gcms.cz]
- 8. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 9. 2-Chlorocyclohexanone(822-87-7) 13C NMR spectrum [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
Troubleshooting & Optimization
Technical Support Center: Purification of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one
[1]
Case ID: 2-Cl-4-tBu-Cyclohexanone
Classification:
Executive Summary
Purifying (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one (often the axial chloro isomer) presents a classic "stability vs. purity" paradox.[1] This molecule is kinetically formed but thermodynamically labile. The bulky tert-butyl group locks the ring conformation, forcing the chlorine atom into a specific axial or equatorial orientation.[2]
The Core Challenge: The C2-position is highly acidic due to the adjacent carbonyl. Under slightly acidic or basic conditions (e.g., standard silica gel), the compound undergoes epimerization (loss of stereochemical purity) or dehydrohalogenation (elimination to form the enone).
This guide provides the protocols to arrest these degradation pathways.
Part 1: Diagnostic & Troubleshooting Decision Tree
Before starting purification, diagnose the state of your crude material using this logic flow.
Figure 1: Purification workflow emphasizing the avoidance of acidic stationary phases to prevent decomposition.
Part 2: The "Moving Target" – Epimerization & Elimination
The Mechanism of Failure
Users often report that their compound "decomposes on the column." This is usually epimerization , not random decomposition.
-
Epimerization: The proton at C2 is acidic. Silica gel (pH ~5) can catalyze enolization. Once the enol forms, it can tautomerize back to either the (2S) or (2R) isomer.
-
Result: You load a single spot but elute a mixture of diastereomers.
-
-
Elimination: The axial chlorine is perfectly aligned anti-periplanar to the axial hydrogen at C3. This geometry favors E2 elimination to form 4-tert-butylcyclohex-2-enone .[1]
-
Result: Appearance of a UV-active conjugated ketone and loss of the chloro-group.[1]
-
Stability Data Table
| Parameter | Condition | Stability Status | Recommendation |
| Temperature | > 40°C | Critical Risk | Keep all rotary evaporation baths < 30°C. |
| Stationary Phase | Acidic Silica (Standard) | Poor | Causes rapid epimerization.[1] |
| Stationary Phase | Neutral Alumina | Good | Recommended for filtration.[1] |
| Solvent (Cryst) | Methanol/Ethanol | Moderate | Risk of solvolysis/hemiketal formation over time. |
| Solvent (Cryst) | Pentane/Petroleum Ether | Excellent | Preferred for low-temp crystallization.[1] |
Part 3: Validated Purification Protocols
Protocol A: Neutralized Silica Flash Chromatography
Use this when you need to separate the product from non-polar impurities.
Reagents:
-
Silica Gel 60 (230-400 mesh).[1]
-
Triethylamine (Et
N).[3][4] -
Hexanes (or Pentane) and Ethyl Acetate.
Step-by-Step:
-
Slurry Preparation: Prepare the silica slurry using Hexanes containing 1% (v/v) Triethylamine .
-
Why? The amine neutralizes the acidic silanol groups (
) that catalyze epimerization.
-
-
Column Packing: Pour the slurry and flush with 2 column volumes of the Hexane/Et
N buffer. -
Elution: Run the column using a gradient of Hexanes/EtOAc.
-
Note: You do not need to continue adding Et
N to the eluent if the separation is fast (< 15 mins). For longer runs, maintain 0.5% Et N.
-
-
Fraction Collection: Collect fractions immediately into tubes kept in an ice bath if the room temperature is >25°C.
-
Evaporation: Evaporate solvents at < 30°C . Do not heat to dryness; leave a trace of solvent if storing overnight to prevent thermal elimination in the solid state.
Protocol B: Low-Temperature Recrystallization
The "Gold Standard" for diastereomeric purity.[1]
Theory: The (2S,4R) isomer (typically the axial chloride) often has different solubility properties than the equatorial isomer due to the dipole moment difference.
Step-by-Step:
-
Dissolution: Dissolve the crude oil in the minimum amount of Pentane or Petroleum Ether at room temperature.
-
Troubleshooting: If it doesn't dissolve, add a few drops of Diethyl Ether (Et
O), but keep it minimal.
-
-
Filtration: Filter the solution through a small pad of Celite to remove dust/seeds that might induce polymorphic precipitation.
-
Cooling: Place the sealed flask in a -20°C freezer. Do not snap-freeze in liquid nitrogen; slow cooling promotes crystal growth over oiling out.[1]
-
Harvesting: If crystals form, decant the mother liquor quickly while cold. Wash crystals with -78°C Pentane.[1]
-
Oiling Out? If an oil forms instead of crystals:
-
Re-dissolve by warming slightly.[1]
-
Add a single "seed crystal" of the pure product (if available).
-
Scratch the glass surface with a spatula.
-
Cool more slowly (wrap flask in cotton/foil).
-
Part 4: Frequently Asked Questions (FAQ)
Q1: My TLC shows one spot, but NMR shows two sets of peaks. What happened? A: You likely have a mixture of the axial (cis) and equatorial (trans) diastereomers. They often have very similar Rf values on silica.[1]
-
Fix: Use 1H NMR to distinguish them. The proton at C2 (bearing the Cl) will show a distinct coupling constant (
-value):
Q2: Can I use GC-MS to check purity? A: Use with caution. The high temperature of the GC injection port (250°C+) will almost certainly cause thermal elimination of HCl, converting your product into 4-tert-butylcyclohex-2-enone.[1]
-
Fix: Use HPLC or LC-MS with a cooled autosampler and neutral mobile phase (e.g., Acetonitrile/Water without acid modifiers).[1]
Q3: Why does the product turn yellow upon storage? A: Yellowing indicates the formation of the conjugated enone (elimination product) and subsequent polymerization or oxidation.
-
Fix: Store the compound at -20°C under Argon. Avoid light exposure.[1]
References
-
PubChem. (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one (Compound Summary). National Library of Medicine. [Link]
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on Conformational Analysis and the Axial Haloketone Rule).
-
Djerassi, C. (1960). Optical Rotatory Dispersion: Applications to Organic Chemistry. McGraw-Hill.[1] (Classic reference on the stereochemistry of cyclohexanones).
-
Santai Technologies. Application Note: The Purification of Diastereomers by Flash Chromatography.[5] [Link]
-
ResearchGate. Discussion on Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone (Context on 4-t-butyl conformation locking). [Link]
Sources
- 1. 4-Tert-butyl-2-chlorocyclohexan-1-one | C10H17ClO | CID 140099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Axial or equatorial attack is possible on a cyclohexanone [ns1.almerja.com]
- 3. reddit.com [reddit.com]
- 4. 4-tert-Butylcyclohexanone synthesis - chemicalbook [chemicalbook.com]
- 5. cdn.mysagestore.com [cdn.mysagestore.com]
Technical Support Center: (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one
The following Technical Support Guide addresses the stability, handling, and troubleshooting of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one (CAS: 15175-18-5). This guide is designed for organic chemists and pharmaceutical researchers encountering degradation or stereochemical inconsistencies during synthesis and storage.
Status: Operational Role: Senior Application Scientist Topic: Stability, Conformation, and Degradation Troubleshooting
Core Technical Overview: The Stability Paradox
To troubleshoot this compound effectively, you must understand its conformational thermodynamics. The tert-butyl group at C4 acts as a "conformation lock," forcing the cyclohexane ring into a specific chair form where the tert-butyl group is equatorial (A-value > 5 kcal/mol).
For the (2S,4R) isomer (the trans diastereomer), the chlorine atom at C2 occupies the axial position.
-
Why is this the stable form? According to the Axial Haloketone Rule , the axial conformer is thermodynamically preferred because the C–Cl and C=O dipoles are opposed, minimizing electrostatic repulsion.
-
The Problem: While thermodynamically preferred, the axial C–Cl bond is stereoelectronically aligned for elimination (E2) and is sensitive to acid/base-catalyzed epimerization .
Visualizing the Stability Landscape
The diagram below illustrates the conformational lock and the primary degradation pathways.
Troubleshooting Guide: Symptom & Solution
This section addresses specific issues reported by users in the field.
Scenario A: "My NMR spectrum shows a second set of peaks after storage."
Diagnosis: Epimerization.
The acidic
-
Root Cause: Storage in solution or exposure to trace acidity (e.g., HCl in old CHCl
). -
Solution:
-
Solvent Switch: Use C
D (Benzene-d6) or CD Cl for NMR. Avoid CDCl unless neutralized, as its natural acidity catalyzes epimerization. -
Purification: If the ratio is unacceptable, recrystallize from cold pentane/ether. Avoid silica chromatography if possible (silica is slightly acidic).
-
Scenario B: "The compound turned into a yellow oil."
Diagnosis: Elimination to Enone. The formation of 4-tert-butylcyclohex-2-enone is driven by conjugation. This is an irreversible degradation pathway involving the loss of HCl.
-
Root Cause: Thermal stress or exposure to weak bases (even bicarbonate washes can trigger this).
-
Solution:
-
Cold Chain: Store neat at -20°C under Argon.
-
Acid Scavengers: When storing in solution (not recommended), add a stabilizer like silver wire or a weak acid scavenger if the downstream chemistry permits.
-
Scenario C: "Low yield during nucleophilic substitution (S
2)."
Diagnosis: Steric Blockade & Competing Elimination. The axial chlorine in the (2S,4R) isomer is sterically hindered from the "backside" by the axial hydrogens at C3 and C5 (1,3-diaxial interaction).
-
Technical Insight: Backside attack on an axial substituent requires the nucleophile to approach from the equatorial trajectory, which is less hindered, but the competing E2 elimination is stereoelectronically perfectly set up (anti-periplanar H-C-C-Cl geometry).
-
Solution:
-
Change Mechanism: Switch to S
1 conditions (if applicable) or use a highly nucleophilic, non-basic reagent (e.g., Azide, Thiolate) in a non-polar solvent to suppress elimination.
-
Experimental Protocols & Handling
Protocol 1: Quality Control via 1H NMR
Objective: Assess purity without inducing degradation.
-
Preparation: Pre-neutralize CDCl
by passing it through a small plug of basic alumina or K CO immediately before use. Alternatively, use C D . -
Sample Prep: Dissolve ~10 mg of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one in 0.6 mL solvent.
-
Acquisition: Run scan immediately at 25°C.
-
Analysis:
- 4.0-4.5 ppm (approx): Look for the H2 proton (proton attached to C-Cl).
-
Coupling Constant (
):-
Stable (2S,4R) / Axial-Cl: The H2 proton is equatorial. It will appear as a narrow multiplet or doublet of doublets with small coupling constants (
Hz, Hz). -
Epimer (2R,4R) / Equatorial-Cl: The H2 proton is axial. It will appear as a broad triplet or doublet of doublets with large coupling constants (
Hz).
-
-
Degradation: Look for olefinic protons (
6.0-7.0 ppm) indicating enone formation.
Protocol 2: Safe Storage
-
State: Isolate as a solid if possible. Oils degrade faster.
-
Container: Amber glass vial with a Teflon-lined cap.
-
Atmosphere: Purge with Argon or Nitrogen.
-
Temperature: -20°C is mandatory for long-term stability.
-
Precaution: Allow the vial to warm to room temperature before opening to prevent condensation (water catalyzes hydrolysis/elimination).
Frequently Asked Questions (FAQ)
Q: Can I use silica gel chromatography to purify this compound? A: Use with caution. Silica gel is slightly acidic and can catalyze dehydrohalogenation (elimination) or epimerization.
-
Recommendation: Use neutral alumina or deactivate the silica with 1% triethylamine (though amine bases risk elimination, so use sparingly). Fast filtration is better than a long column.
Q: Why does the optical rotation change over time? A: This is a hallmark of mutarotation caused by epimerization at the C2 center. As the ratio of (2S,4R) to (2R,4R) equilibrates, the specific rotation will drift. Ensure your solvent is acid-free to minimize this.
Q: Is the (2S,4R) isomer the Cis or Trans isomer? A: It is the Trans isomer.
-
Explanation: The tert-butyl group (C4) is equatorial (Up).[1] The Chlorine (C2) is axial (Down). The relationship Up/Down is trans. This confirms it is the thermodynamically stable "axial haloketone" form.
References
-
BenchChem. (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one - Product Description & Applications. Retrieved from
-
PubChem. 4-tert-butyl-2-chlorocyclohexan-1-one (Compound Summary). National Library of Medicine. Retrieved from
-
Chemistry LibreTexts. Conformations of Disubstituted Cyclohexanes & Axial Haloketone Rule. Retrieved from
-
ChemicalBook. Synthesis and Properties of 4-tert-butylcyclohexanone Derivatives. Retrieved from
-
ResearchGate. Isomerization and Fragmentation of Cyclohexanone Derivatives. Retrieved from
Sources
Technical Support Center: (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one
[1]
Product Category: Chiral Building Blocks /
🔬 Part 1: Stereochemical Identity & Diagnostic Data[1][2]
The primary challenge with this compound is distinguishing the desired (2S,4R) isomer from its diastereomer (2R,4R) and regulating the axial/equatorial equilibrium of the chlorine atom.[2]
The Conformation Rule
The tert-butyl group at C4 acts as a conformational anchor, locking the cyclohexane ring into a chair conformation where the tert-butyl group is equatorial .
-
Target Isomer ((2S,4R)): Typically corresponds to the Axial-Chlorine conformer (often termed trans due to the relationship between the C2-Cl and C4-tBu groups).
-
Thermodynamic Stability: The Axial-Cl isomer is generally more stable than the Equatorial-Cl isomer due to the minimization of dipole-dipole repulsion between the carbonyl and the C-Cl bond (the
-haloketone effect).[1]
Diagnostic NMR Data (Critical for Validation)
Do not rely solely on optical rotation.[2] Use
| Feature | Axial-Cl Isomer (Target) | Equatorial-Cl Isomer (Impurity) |
| C2-H Orientation | Equatorial | Axial |
| Coupling Pattern | Small | Large |
| Explanation | H | H |
| Chemical Shift | Typically | Typically shifted upfield relative to axial |
📉 Part 2: Common Impurities & Troubleshooting
Impurity Genealogy Diagram
This workflow illustrates the origin of common impurities during synthesis and storage.
Figure 1: Reaction pathways leading to the target compound and its primary impurities.[2]
Troubleshooting Guide (Q&A)
Q1: My product has a broad melting point range (e.g., > 2°C). Is it wet?
-
Diagnosis: While solvent residue is possible, a broad melting point often indicates the presence of the diastereomer (epimer at C2) .[2]
-
Mechanism: The (2S,4R) center can epimerize to (2R,4R) under acidic or basic conditions, or during silica chromatography if the silica is not neutralized.[2]
-
Solution: Recrystallize from a non-polar solvent like pentane or hexane . The pure Axial-Cl isomer often crystallizes preferentially.[1] Avoid polar protic solvents which may encourage equilibration.
Q2: I see a new UV-active spot (lower R
-
Diagnosis: This is likely 2-hydroxy-4-tert-butylcyclohexanone (hydrolysis product) or the enone (elimination product).[1]
-
Cause:
-Chloroketones are electrophilic and sensitive to moisture.[1] Trace HCl generated from degradation catalyzes further decomposition (autocatalysis).[2] -
Solution:
Q3: How do I remove the "over-chlorinated" 2,2-dichloro impurity?
-
Diagnosis: Visible by GC-MS (M+34 mass shift) or
C NMR (quaternary carbon signal shifted downfield).[1][2] -
Solution: This is difficult to separate by crystallization.
Q4: The NMR shows a mixture of isomers that changes over time in CDCl
🧪 Part 3: Separation & Purification Protocols
Protocol A: Separation of Diastereomers (Crystallization)
Use this when the diastereomeric ratio (dr) is > 80:20.[2]
-
Dissolution: Dissolve the crude solid in a minimum amount of boiling pentane (or hexane).[2]
-
Cooling: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer for 12 hours.
-
Filtration: Cold filter the crystals. The precipitate is usually enriched in the Axial-Cl (trans) isomer.
-
Mother Liquor: The filtrate will contain the Equatorial-Cl isomer and remaining target.
Protocol B: Chromatographic Purification
Use for removing dichlorides and enones.
-
Stationary Phase: Silica Gel (Acid-washed or Neutral).[1][2] Avoid Basic Alumina (induces Favorskii rearrangement or elimination).[2]
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 98:2 to 90:10).[2]
-
Note: The
-chloroketone can degrade on silica.[1]-
Tip: Pre-treat the column with 1% Et
N in hexanes, then flush with pure hexanes before loading the sample to neutralize highly active sites. -
Speed: Run the column quickly (flash chromatography) to minimize residence time.[2]
-
📊 Part 4: Summary of Physical Properties
| Property | Value / Characteristic | Notes |
| Molecular Weight | 188.69 g/mol | |
| Appearance | White to off-white crystalline solid | Oils often indicate impurities.[1] |
| Stereochemistry | (2S,4R) | t-Butyl (eq), Cl (ax).[2][3] |
| Stability | Moisture Sensitive, Acid Sensitive | Decomposes to HCl + Enone/Hydroxy ketone. |
| Storage | -20°C, Inert Atmosphere | Protect from light. |
References
-
Synthesis and Stereochemistry
-
Alpha-Haloketone Stability
-
Technical Support Center: Managing
-Chloro Ketone Stability. BenchChem. Retrieved from (General handling of alpha-chloro ketones).[2]
-
-
Chlorination Methodology
- Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.
scaling up (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one reactions
Technical Support Center: Scaling Up (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one Reactions
Welcome to the Process Chemistry Support Hub
Subject: Troubleshooting & Optimization Guide for (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one (Compound 1 ) Ticket ID: SC-2024-TBU-CL Assigned Specialist: Senior Application Scientist, Process Development
Executive Summary: The "Locked" Conformation Challenge
You are working with a conformationally "locked" cyclohexane scaffold.[1][2][3][4] The tert-butyl group at C4 anchors the ring into a specific chair conformation (equatorial t-Bu).[4] This rigid framework dictates that the stereochemical outcome of your reactions is governed almost entirely by steric approach control and torsional strain , rather than simple thermodynamic equilibration.
The chlorine atom at C2 in the (2S,4R) isomer typically adopts an axial orientation to minimize dipole repulsion with the carbonyl group (the
Critical Criticality Warning:
-
Thermal Instability: Compound 1 is prone to dehydrohalogenation to form the conjugated enone (4-tert-butylcyclohex-2-en-1-one).
-
Base Sensitivity: Exposure to alkoxides often triggers the Favorskii rearrangement , contracting the ring to a cyclopentane derivative rather than effecting simple substitution.
Module 1: Synthesis & Purity (The Upstream)
Q1: I am seeing variable ratios of axial vs. equatorial chlorine in my starting material. How do I control this?
Diagnosis: You are likely operating under thermodynamic control rather than kinetic control. Technical Insight: The chlorination of 4-tert-butylcyclohexanone can yield two epimers at C2.
-
Kinetic Product (Axial Cl): Formed first due to stereoelectronic effects (better overlap of the breaking C-H bond with the
of the carbonyl). -
Thermodynamic Product (Equatorial Cl): Formed upon equilibration. While equatorial substituents are usually more stable sterically, the axial isomer is often stabilized in
-chloroketones due to dipole minimization (antiparallel dipoles of C=O and C-Cl).
Protocol Adjustment:
-
Reagent: Use Sulfuryl Chloride (
) or N-Chlorosuccinimide (NCS) rather than gas for better stoichiometry control. -
Temperature: Maintain reaction temperature below 0°C (ideally -10°C to -5°C) to favor the kinetic product and prevent equilibration.
-
Quench: Quench immediately with cold aqueous bicarbonate. Do not allow the reaction mixture to sit in acidic media, which catalyzes epimerization.
Q2: During scale-up, my product is turning yellow/brown and releasing gas. What is happening?
Diagnosis: Auto-catalytic decomposition (Dehydrohalogenation). Mechanism: The molecule is eliminating HCl to form the enone. The released HCl autocatalyzes further elimination and polymerization. Immediate Action:
-
Cool Down: Lower the temperature of the reactor immediately.
-
Scavenge Acid: If the reaction allows, add a weak, non-nucleophilic base (e.g., solid
or 2,6-lutidine) to neutralize HCl as it forms. -
Storage: Never store the crude oil neat for long periods. Store as a solution in non-polar solvents (Hexane/Toluene) at -20°C.
Module 2: Reaction Optimization (The Downstream)
Q3: I am trying to substitute the chloride with an amine/alkoxide, but I keep getting the enone (elimination product).
Root Cause: The axial orientation of the chlorine (in the (2S,4R) isomer) places it anti-periplanar to the axial hydrogen at C3. This geometry is perfect for E2 elimination . Troubleshooting Table:
| Reaction Condition | Outcome | Why? | Recommended Fix |
| Strong Base (e.g., NaOEt) | Enone (Elimination) | E2 is faster than | Use weaker bases ( |
| Alkoxide (e.g., NaOMe) | Ring Contraction | Favorskii Rearrangement via cyclopropanone.[5] | Avoid alkoxides entirely. Use amines or thiols. |
| High Temp (>60°C) | Enone / Polymer | Thermal elimination of HCl. | Keep T < 40°C. Use polar aprotic solvents (DMF/DMSO) to accelerate |
Q4: How do I perform a nucleophilic substitution without elimination?
Strategy: You must favor
-
Solvent: DMF or DMSO (increases nucleophilicity of the anion).
-
Nucleophile: Use Sodium Azide (
) or a Thiolate. These are excellent nucleophiles but weak bases, minimizing E2. -
Temperature: Room temperature. Do not heat.
-
Stereochemistry: Expect inversion . The (2S,4R) axial-Cl starting material will yield the (2R,4R) equatorial-substituted product (if backside attack occurs).
-
Note: If the Cl is equatorial,
is sterically blocked by the axial hydrogens at C3/C5 (1,3-diaxial interaction with the incoming nucleophile). Axial Cl is actually more reactive towards because the antibonding orbital is accessible from the equatorial trajectory.
-
Module 3: Visualizing the Reaction Pathways
The following diagram illustrates the competitive pathways for Compound 1 . Use this to diagnose impurity profiles.
Caption: Figure 1. Competitive reaction landscape. Red paths indicate common failure modes during scale-up.
Module 4: Safety & Handling (The Human Element)
Hazard:
-
Containment: All solid handling must occur in a chemically resistant isolator or a fume hood with a sash velocity >100 fpm.
-
Neutralization: Keep a beaker of 10% aqueous ammonia or trisodium phosphate in the hood to neutralize spills immediately (reacts to form harmless amino/hydroxy ketones).
-
Waste: Do not mix with strong distinct bases in the waste stream to avoid exothermic polymerization in the drum.
References
-
Synthesis & Chlorination
-
Organic Syntheses, Coll. Vol. 3, p. 188 (1955); Vol. 25, p. 22 (1945). (General procedure for 2-chlorocyclohexanone). Link
-
-
Conformational Analysis
-
Favorskii Rearrangement Mechanism
-
Nucleophilic Substitution vs Elimination
-
LibreTexts Chemistry. "Nucleophilic Substitution and Elimination of Alkyl Halides." Link
-
-
Safety Handling
-
BenchChem. "Technical Support Center: Managing
-Chloro Ketone Stability." Link(Contextual reference for stability data).
-
Sources
- 1. reddit.com [reddit.com]
- 2. teachthemechanism.com [teachthemechanism.com]
- 3. Axial or equatorial attack is possible on a cyclohexanone [ns1.almerja.com]
- 4. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 5. adichemistry.com [adichemistry.com]
- 6. reddit.com [reddit.com]
- 7. Favorskii Reaction [organic-chemistry.org]
- 8. favorski rearrangement organic chemistry.pdf [slideshare.net]
- 9. drhnsp.org [drhnsp.org]
Validation & Comparative
A Comparative Guide to the Stereochemical Confirmation of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and the development of novel therapeutics. The biological activity of a chiral molecule is intrinsically linked to its stereochemistry, making unambiguous confirmation of the spatial arrangement of its atoms a critical step in the research and development pipeline. This guide provides an in-depth comparison of the primary analytical techniques for confirming the stereochemistry of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one, a chiral building block of significant interest in medicinal chemistry.
The presence of two stereocenters in 4-tert-butyl-2-chlorocyclohexan-1-one gives rise to four possible stereoisomers. The bulky tert-butyl group at the 4-position effectively "locks" the cyclohexane ring in a chair conformation where this group occupies an equatorial position to minimize steric strain. This conformational rigidity simplifies the stereochemical analysis, as we are primarily concerned with the relative and absolute configurations of the chloro and tert-butyl substituents.
This guide will objectively compare the utility and experimental considerations of three powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Circular Dichroism (CD) Spectroscopy. We will delve into the causality behind experimental choices and provide supporting data to empower you to make informed decisions in your own research.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Stereochemistry in Solution
NMR spectroscopy is arguably the most powerful and versatile tool for determining the stereochemistry of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei, we can deduce the relative configuration of substituents on the cyclohexanone ring.
Distinguishing Diastereomers with ¹H and ¹³C NMR
The key to differentiating between the cis and trans diastereomers of 4-tert-butyl-2-chlorocyclohexan-1-one lies in the distinct magnetic environments of the protons and carbons in each isomer. The equatorial tert-butyl group serves as a crucial anchor, forcing the chloro substituent at the 2-position into either an axial or equatorial orientation.
In the (2S,4R) isomer, which corresponds to a cis relationship between the tert-butyl and chloro groups, the chlorine atom will preferentially occupy an axial position to minimize steric interactions. Conversely, in the trans isomer, the chlorine atom will be in an equatorial position. These conformational differences lead to predictable variations in the ¹H and ¹³C NMR spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Diastereomers of 4-tert-butyl-2-chlorocyclohexan-1-one
| Assignment | (2S,4R) - cis Isomer (Axial Cl) | (2R,4R) - trans Isomer (Equatorial Cl) | Key Differentiating Feature |
| H-2 (CH-Cl) | Broader multiplet, upfield shift | Sharper multiplet, downfield shift | The axial H-2 proton experiences more shielding and complex coupling compared to the equatorial H-2 proton. |
| C-2 (CH-Cl) | Upfield shift | Downfield shift | The carbon bearing an axial substituent is typically shielded relative to one with an equatorial substituent. |
| tert-Butyl (¹H) | Singlet, ~0.9 ppm | Singlet, ~0.9 ppm | The chemical shift of the tert-butyl protons is less sensitive to the stereochemistry at C-2. |
| tert-Butyl (¹³C) | Quaternary C: ~32 ppm, Methyl C's: ~27 ppm | Quaternary C: ~32 ppm, Methyl C's: ~27 ppm | Similar to the proton NMR, the carbon signals of the tert-butyl group are not significantly affected. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Unveiling Through-Space Interactions with 2D NMR: The NOESY Experiment
While 1D NMR provides valuable clues, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment offers definitive proof of relative stereochemistry by identifying protons that are close to each other in space (typically < 5 Å), regardless of their bonding connectivity.[1]
In the context of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one, a NOESY experiment would reveal key correlations that differentiate the cis and trans isomers. For the cis isomer with an axial chlorine, we would expect to see a NOE correlation between the axial H-2 proton and the axial protons at C-6. In the trans isomer, where H-2 is axial, a NOE would be observed between H-2 and the axial protons at C-3 and C-5.
Experimental Protocol: 2D NOESY for Stereochemical Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube.
-
Instrument Setup: Acquire a standard ¹H NMR spectrum to determine the chemical shifts of all protons.
-
NOESY Parameter Optimization:
-
Set the spectral width to encompass all proton signals.
-
Choose a mixing time (d8) appropriate for a small molecule (typically 500-800 ms). This is the crucial parameter that allows for the buildup of the NOE effect.[2]
-
Set the number of scans and increments to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition and Processing: Acquire the 2D NOESY spectrum. Process the data with appropriate window functions and perform a 2D Fourier transform.
-
Data Analysis: Analyze the 2D spectrum for cross-peaks that indicate through-space interactions between protons. The presence or absence of specific cross-peaks will confirm the relative stereochemistry.
Caption: Workflow for stereochemical confirmation using 2D NOESY.
X-ray Crystallography: The Gold Standard for Unambiguous Structure Elucidation
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a precise electron density map and, from that, the exact arrangement of atoms in space, including the absolute stereochemistry.[5]
The primary challenge of this technique is obtaining a high-quality single crystal suitable for diffraction. For small organic molecules like 4-tert-butyl-2-chlorocyclohexan-1-one, this is often achievable through careful crystallization experiments.
Experimental Protocol: Small Molecule X-ray Crystallography
-
Crystallization:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.
-
Slowly evaporate the solvent at room temperature or in a refrigerator.
-
Alternatively, use vapor diffusion by dissolving the compound in a volatile solvent and placing it in a sealed container with a less volatile anti-solvent.
-
-
Crystal Mounting: Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a diffractometer and cool it under a stream of liquid nitrogen to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images while rotating the crystal.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.
-
Caption: General workflow for small molecule X-ray crystallography.
Circular Dichroism (CD) Spectroscopy: Probing Chirality with Polarized Light
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[6] For chiral ketones, the n → π* transition of the carbonyl group is electronically forbidden but magnetically allowed, giving rise to a characteristic CD signal (Cotton effect) in the 280-300 nm region. The sign and magnitude of this Cotton effect are highly sensitive to the stereochemical environment around the carbonyl chromophore.
The Octant Rule: Predicting Absolute Configuration
The Octant Rule is an empirical correlation that predicts the sign of the Cotton effect for a chiral cyclohexanone based on the spatial location of its substituents relative to the carbonyl group.[7] The space around the carbonyl is divided into eight octants by three perpendicular planes. Substituents in certain octants make a positive contribution to the Cotton effect, while those in others make a negative contribution.
For (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one, with the chair conformation locked by the equatorial tert-butyl group, the axial chlorine atom at the C-2 position will reside in a positive octant. The tert-butyl group at C-4 lies in a nodal plane and is expected to have a minimal contribution. Therefore, the Octant Rule predicts a positive Cotton effect for the (2S,4R) isomer.
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound (typically 0.1-1.0 mg/mL) in a transparent solvent (e.g., methanol, acetonitrile).
-
Instrument Setup:
-
Calibrate the CD spectrometer using a standard, such as camphor-d-10-sulfonic acid.
-
Set the wavelength range to scan across the n → π* transition of the ketone (e.g., 250-350 nm).
-
-
Data Acquisition: Record the CD spectrum of the sample and the solvent blank.
-
Data Analysis: Subtract the solvent baseline from the sample spectrum. The resulting spectrum will show the Cotton effect, and its sign can be compared to the prediction from the Octant Rule to infer the absolute configuration.
Comparative Analysis of Techniques
| Technique | Information Provided | Advantages | Disadvantages | Typical Sample Amount |
| NMR Spectroscopy | Relative stereochemistry, conformational analysis in solution | Non-destructive, provides detailed structural information, applicable to a wide range of compounds.[6] | Does not directly provide absolute configuration, can be complex to interpret. | 5-10 mg |
| X-ray Crystallography | Absolute stereochemistry, precise bond lengths and angles in the solid state | Unambiguous determination of 3D structure, the "gold standard" for stereochemical confirmation.[3][6] | Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may not be the same as in solution. | < 1 mg |
| Circular Dichroism | Absolute configuration (in conjunction with empirical rules or theoretical calculations) | High sensitivity, requires small sample amounts, rapid analysis. | Provides limited structural information beyond the chromophore environment, interpretation can be ambiguous without reference compounds or calculations. | 0.1-1.0 mg |
Conclusion
The confirmation of stereochemistry is a multifaceted challenge that often requires the application of complementary analytical techniques. For (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one, a combination of NMR spectroscopy and either X-ray crystallography or circular dichroism provides the most robust and unambiguous structural assignment.
-
NMR spectroscopy , particularly 2D NOESY, is indispensable for determining the relative stereochemistry and conformational preferences in solution.
-
X-ray crystallography , when a suitable crystal can be obtained, provides the definitive answer for both relative and absolute stereochemistry in the solid state.
-
Circular dichroism spectroscopy , guided by the Octant Rule, offers a rapid and sensitive method for inferring the absolute configuration.
By understanding the principles, experimental protocols, and comparative strengths and weaknesses of these techniques, researchers can confidently and efficiently elucidate the stereochemistry of chiral molecules, a critical step in advancing the frontiers of drug discovery and development.
References
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MtoZ Biolabs. (n.d.). CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? Retrieved from [Link]
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Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. (2025, August 10). ScienceDirect. Retrieved from [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1666-1685. Retrieved from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
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Rose, J. P., & Wang, B. C. (2006). X-Ray Crystallography of Chemical Compounds. X-Ray Crystallography, 1-13. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? Retrieved from [Link]
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Chemistry Notes. (2023, November 9). Octant rule: Definition, application with examples. Retrieved from [Link]
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Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
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Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]
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The University of Chicago. (2021, March 10). 1D NOESY made easy. Retrieved from [Link]
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University of Missouri. (2018, August 8). NOESY and ROESY. Retrieved from [Link]
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A Comparative Guide to Chiral Ketones in Asymmetric Synthesis: (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one as a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and materials science.[1][2][3] Chiral ketones have emerged as indispensable tools in this pursuit, serving both as catalysts and as foundational chiral building blocks.[] This guide provides an in-depth technical comparison of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one with other notable chiral ketones, focusing on its strategic application as a chiral synthon in the construction of complex molecular architectures. While some chiral ketones are celebrated for their catalytic prowess, the true strength of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one lies in its utility as a stereochemically defined starting material, offering a distinct set of advantages for synthetic chemists.
Introduction: The Dual Roles of Chiral Ketones
Chiral ketones occupy a privileged position in asymmetric synthesis. They can function as organocatalysts, directing the stereochemical outcome of reactions such as epoxidations and reductions, or they can serve as "chiral pool" starting materials, providing a pre-defined stereochemical framework upon which to build molecular complexity.[5][6]
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one is a prime example of a chiral ketone valued for its role as a versatile building block.[7] Its rigid cyclohexanone core, locked in a specific conformation by the bulky tert-butyl group, along with the stereochemically defined chloro and keto functionalities, make it an attractive starting point for the synthesis of a variety of complex targets.[7]
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one: A Profile
The synthetic utility of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one stems from its well-defined stereochemistry and the presence of multiple reactive sites. The tert-butyl group at the 4-position effectively locks the cyclohexane ring in a chair conformation, minimizing conformational ambiguity and allowing for highly predictable stereochemical outcomes in subsequent reactions. The ketone at C-1 and the chlorine atom at C-2 provide handles for a range of chemical transformations, including nucleophilic additions, reductions, and substitutions.[7]
These features make it a valuable precursor for the synthesis of natural products and their analogues, particularly those containing a functionalized cyclohexane motif.[8][9][10]
Comparative Analysis with Other Chiral Ketones
To fully appreciate the strategic advantages of using (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one as a chiral building block, it is instructive to compare it with other well-established chiral ketones that are often employed as catalysts or synthons in total synthesis.
| Chiral Ketone | Primary Application | Key Features | Typical Reactions |
| (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one | Chiral Building Block | Rigid conformation, defined stereocenters, multiple reactive sites. | Nucleophilic addition to the ketone, reduction of the ketone, substitution of the chlorine. |
| Wieland-Miescher Ketone | Chiral Building Block | Bicyclic enedione, precursor to steroid and terpenoid skeletons.[11][12][13] | Annulations, reductions, alkylations.[14] |
| Hajos-Parrish Ketone | Chiral Building Block | Bicyclic ketol, used in the synthesis of various natural products.[15][16][17] | Aldol reactions, functional group transformations.[18][19] |
The Wieland-Miescher and Hajos-Parrish ketones are iconic chiral building blocks that have been instrumental in the total synthesis of numerous complex natural products.[11][15] They provide access to polycyclic systems and are often the starting point for lengthy and intricate synthetic sequences. In contrast, (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one offers a more functionalized and conformationally restricted monocyclic core, making it particularly suitable for syntheses where precise control over the stereochemistry of a cyclohexane ring is crucial.
Experimental Section: Representative Protocol
The following is a representative protocol for a stereoselective reaction utilizing a functionalized cyclohexanone, illustrating the principles that would be applied to a starting material like (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one. This specific example details the reduction of 4-tert-butylcyclohexanone, a closely related achiral analogue, to demonstrate the diastereoselectivity that can be achieved due to the conformational bias imposed by the tert-butyl group.
Stereoselective Reduction of 4-tert-Butylcyclohexanone
This experiment demonstrates the diastereoselective reduction of a ketone to an alcohol, where the bulky tert-butyl group directs the approach of the reducing agent.
Materials:
-
4-tert-butylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-tert-butylcyclohexanone (1.0 g, 6.48 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (0.25 g, 6.61 mmol) in small portions over 5 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for an additional 30 minutes.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
The diastereomeric ratio of the resulting 4-tert-butylcyclohexanol can be determined by ¹H NMR spectroscopy.[20][21][22]
Visualization of Synthetic Strategy
The strategic use of chiral building blocks is a cornerstone of efficient total synthesis. The following diagram illustrates a conceptual workflow for the application of a chiral ketone building block.
Caption: Conceptual workflow for total synthesis using a chiral ketone building block.
Conclusion
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one stands as a valuable and versatile chiral building block in the synthetic chemist's toolbox. Its rigid, stereochemically defined structure provides a reliable platform for the construction of complex molecules with a high degree of stereocontrol. While other chiral ketones, such as the Wieland-Miescher and Hajos-Parrish ketones, have a long and storied history in the synthesis of polycyclic natural products, the unique functionalization pattern of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one makes it a compelling choice for targets requiring a highly substituted and conformationally restricted cyclohexane core. The continued development and application of such well-defined chiral building blocks are essential for advancing the frontiers of drug discovery and materials science.[23][24]
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Wieland–Miescher ketone. In: Wikipedia [Internet]. [cited 2024 Feb 17]. Available from: [Link]
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Wieland–Miescher ketone: a cornerstone in natural product synthesis - RSC Publishing [Internet]. [cited 2024 Feb 17]. Available from: [Link]
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Applications of Hajos‐Parrish ketone in natural products synthesis. [Internet]. ResearchGate. [cited 2024 Feb 17]. Available from: [Link]
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Synthesis of Natural Products Containing Cyclohexane Units Starting from Aldohexoses [Internet]. [cited 2024 Feb 17]. Available from: [Link]
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Stereoselective and Stereospecific Reactions [Internet]. Master Organic Chemistry. 2025 [cited 2024 Feb 17]. Available from: [Link]
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Exploring the Intricacies of Chiral Chemistry in Drug Discovery [Internet]. Longdom Publishing. [cited 2024 Feb 17]. Available from: [Link]
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Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [Internet]. ResearchGate. [cited 2024 Feb 17]. Available from: [Link]
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H REPORT FORM: STEREOSELECTIVE REDUCTION OF 4-tert-BUTYLCYCLOHEXANONE -OH H trans. O: Balanced Equation for Main Reaction [Internet]. Chegg. [cited 2024 Feb 17]. Available from: [Link]
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Stereoselective Reduction of 4-tert-butylcyclohexanone [Internet]. YouTube. 2020 [cited 2024 Feb 17]. Available from: [Link]
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Enantioselective Synthesis of Chiral Cyclobutenes Enabled by Brønsted Acid-Catalyzed Isomerization of BCBs [Internet]. Organic Chemistry Portal. [cited 2024 Feb 17]. Available from: [Link]
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A Comparative Guide to the Biological Activity of Substituted Cyclohexanones: From Anti-inflammatory to Anticancer Potential
For researchers, scientists, and drug development professionals, the cyclohexanone scaffold represents a privileged structure in medicinal chemistry. Its conformational rigidity and the facility for stereoselective functionalization make it an attractive starting point for the design of novel therapeutic agents. This guide provides an in-depth comparative analysis of the biological activities of various substituted cyclohexanone analogs, with a particular focus on anti-inflammatory and cytotoxic properties. While direct biological data on analogs of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one remains limited in publicly accessible literature, this guide will draw upon structurally related compounds to elucidate key structure-activity relationships (SAR) and guide future research.[1]
The Cyclohexanone Core: A Versatile Scaffold for Drug Discovery
The non-planar, chair-like conformation of the cyclohexane ring allows for precise spatial orientation of substituents, which is critical for target engagement. The presence of a ketone functional group offers a handle for a variety of chemical transformations, enabling the synthesis of diverse compound libraries. Furthermore, the introduction of substituents, such as the bulky tert-butyl group, can lock the conformation of the ring, reducing metabolic instability and providing a more defined structure for interaction with biological targets.[1]
Anti-inflammatory Activity of Cyclohexanone Analogs
Inflammation is a complex biological response implicated in a wide range of diseases. The development of novel anti-inflammatory agents remains a key focus of pharmaceutical research. Several classes of cyclohexanone derivatives have demonstrated promising anti-inflammatory properties.
Curcumin-Related Analogs: Targeting Inflammatory Cytokines
Curcumin, a natural product known for its anti-inflammatory effects, has been the inspiration for a new generation of synthetic analogs with improved stability and bioavailability.[2][3] A series of mono-carbonyl analogs of curcumin (AMACs) incorporating a cyclohexanone linker have been synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines.[3]
Key Findings:
-
Inhibition of TNF-α and IL-6: Several cyclohexanone-containing curcumin analogs have been shown to inhibit the lipopolysaccharide (LPS)-induced expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophages.[2]
-
Structure-Activity Relationship: The nature of the substituents on the phenyl rings significantly influences the anti-inflammatory activity. For instance, the presence of a methoxy group at the ortho position of a hydroxyl group can contribute significantly to the anti-inflammatory effect.[3] Analogs with long-chain allyloxyl substituents have also demonstrated potent inhibition of TNF-α production, suggesting that the length and flexibility of substituents can be favorable for activity.[2]
Amidrazone Derivatives: Modulators of Cytokine Secretion
Amidrazone derivatives incorporating a cyclohex-1-ene-1-carboxylic acid moiety have been investigated for their anti-inflammatory and antiproliferative activities.[4]
Key Findings:
-
Cytokine Modulation: These compounds have been shown to modulate the secretion of key cytokines, including IL-6, IL-10, IL-1β, and TNF-α, which are critical mediators in inflammatory responses.[4]
-
Selective Inhibition: Specific substitution patterns can lead to selective cytokine modulation. For example, one derivative demonstrated strong and consistent inhibition of TNF-α across all tested concentrations but did not significantly affect other cytokines.[4]
Cyclohexenone Derivatives: Dual COX-2 and 5-LOX Inhibition
A novel cyclohexenone derivative, Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohexe-3-enecarboxylate, has been shown to possess both anti-nociceptive and anti-inflammatory properties.[5]
Mechanism of Action:
-
This compound was found to inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, key players in the inflammatory cascade.[5]
-
It also reduced the mRNA expression of COX-2 and the pro-inflammatory cytokines TNF-α and IL-1β.[5]
Anticancer Activity of Cyclohexanone and Related Analogs
The search for novel anticancer agents is a driving force in medicinal chemistry. The cyclohexanone scaffold has been incorporated into various molecules exhibiting potent cytotoxic activity against a range of cancer cell lines.
Chalcone and Bischalcone Analogs: Inducers of Apoptosis
Chalcones, which feature an α,β-unsaturated ketone system, and their bis-analogs are structurally related to certain cyclohexanone derivatives and have demonstrated significant anticancer potential.[6][7][8]
Key Findings:
-
Potent Cytotoxicity: Many chalcone and bischalcone derivatives exhibit potent inhibitory activity against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[6][7]
-
Induction of Apoptosis: The mechanism of action for many of these compounds involves the induction of apoptosis, often through the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[8]
-
Structure-Activity Relationship: The nature and position of substituents on the aromatic rings play a crucial role in determining the cytotoxic potency. For example, the introduction of a chlorine atom into the chalcone structure can significantly enhance its biological activity.[9]
Table 1: Comparative Cytotoxicity of Selected Chalcone Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric) | 1.38 | [6] |
| HCT-116 (Colon) | 5.34 | [6] | |
| MCF-7 (Breast) | 5.21 | [6] | |
| 3-Benzylidenechroman-4-one 4a | K562 (Leukemia) | ≤ 3.86 µg/ml | [7] |
| MDA-MB-231 (Breast) | ≤ 3.86 µg/ml | [7] | |
| SK-N-MC (Neuroblastoma) | ≤ 3.86 µg/ml | [7] | |
| Bischalcone Analog 1d | A549 (Lung) | More potent than curcumin | [8] |
| Bischalcone Analog 1g | A549 (Lung) | More potent than curcumin | [8] |
Antibacterial and Other Biological Activities
Derivatives of 4-tert-butylcyclohexanone have also been explored for other biological applications.[10]
Key Findings:
-
Antibacterial Activity: Ethyl (4-tert-butylcyclohexylidene)acetate and a corresponding bromolactone derivative displayed antibacterial activity, with the strongest effects observed against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[10]
-
Antifeedant Properties: The bromolactone derivative also exhibited moderate antifeedant activity against certain insect species.[10]
Experimental Protocols
Synthesis of Substituted Cyclohexanone Analogs
A general approach to synthesizing substituted cyclohexanone analogs often involves an Aldol condensation reaction. For example, the synthesis of bischalcone analogs can be achieved by the condensation of an appropriate ketone with an aldehyde in the presence of a base.
Workflow for Synthesis of Bischalcone Analogs:
Caption: General workflow for the synthesis of bischalcone analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Anti-inflammatory Assay (Inhibition of TNF-α and IL-6)
This assay measures the ability of compounds to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages.
Step-by-Step Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7 or J774A.1) in appropriate medium.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce cytokine production.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of cytokine production compared to the LPS-stimulated control.
Structure-Activity Relationship (SAR) Insights
The biological activity of substituted cyclohexanones is intricately linked to their structural features. The following diagram illustrates some of the key SAR principles derived from the discussed studies.
Caption: Key structure-activity relationships for substituted cyclohexanones.
Conclusion and Future Directions
The substituted cyclohexanone scaffold is a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. While the direct exploration of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one analogs is an area ripe for investigation, the existing body of research on related structures provides valuable insights for guiding future drug discovery efforts. The structure-activity relationships highlighted in this guide underscore the importance of systematic modification of the cyclohexanone core and its substituents to optimize potency and selectivity for various biological targets. Further investigation into the mechanisms of action and the pharmacokinetic profiles of these compounds will be crucial for translating their therapeutic potential into clinical applications.
References
-
Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin. PMC. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
-
Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. ResearchGate. [Link]
-
Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. ResearchGate. [Link]
-
Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3 - Journal of Applied Pharmaceutical Science. Journal of Applied Pharmaceutical Science. [Link]
-
Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. MDPI. [Link]
-
Crystal structure of cis-4-tert-butyl-2-(4-nitrophenylsulfonyl)cyclohexanone, C16H21NO5S. ResearchGate. [Link]
-
4-t-Butyl-2-(1-methyl-2-nitroethyl)cyclohexanone. PubChem. [Link]
-
4-tert-Butyl-2-methylcyclohexan-1-one. PubChem. [Link]
-
Synthesis and structure-activity relationships of new 1, 3-disubstituted cyclohexanes as structurally rigid leukotriene B(4) receptor antagonists. PubMed. [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. [Link]
-
Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. PMC. [Link]
-
4-Tert-butyl-2-chlorocyclohexan-1-one. PubChem. [Link]
-
Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. MDPI. [Link]
-
Anticancer Activity of Natural and Synthetic Chalcones. PMC. [Link]
-
Synthesis and evaluation of the anticancer activity of bischalcone analogs in human lung carcinoma (A549) cell line. PubMed. [Link]
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reactivity comparison of bulky ketones like (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one
[1]
Executive Summary
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one (CAS: 15175-18-5) represents a distinct class of "locked" cyclohexanones.[1] Unlike simple cyclohexanone, which undergoes rapid ring-flipping, the bulky tert-butyl group at C4 anchors this molecule into a single rigid chair conformation.[1]
For the (2S,4R) isomer, this locking effect forces the C2-Chlorine atom into the Axial position . This structural feature is the primary driver of its reactivity, making it significantly more reactive toward elimination and rearrangement than its cis (equatorial chloride) diastereomer.
Key Performance Indicators (vs. Alternatives):
| Feature | (2S,4R)-Isomer (Axial Cl) | Cis-Isomer (Equatorial Cl) | 4-t-Butylcyclohexanone (No Cl) |
|---|---|---|---|
| Conformation | Rigid Chair (Cl-Axial) | Rigid Chair (Cl-Equatorial) | Rigid Chair |
| E2 Elimination | Fast (Anti-periplanar H) | Slow/Inert (No Anti-H) | N/A |
| Favorskii Rearrangement | Favored (Ring Contraction) | Disfavored | N/A |
| Reduction Selectivity | High (Dipole Controlled) | High (Steric Controlled) | High (Steric Controlled) |[1]
Structural Analysis & Conformation
To predict reactivity, one must visualize the 3D architecture. The tert-butyl group acts as a "stereochemical anchor," demanding an equatorial position to avoid severe 1,3-diaxial strain.[1][2]
-
Anchor: C4-tert-Butyl
Equatorial [1][3][4]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Stereochemistry: (2S, 4R) corresponds to the trans-relationship between the C2-Cl and C4-tBu groups.[1]
-
Result: In a 1,3-trans cyclohexane, if one group is equatorial, the other must be Axial .
Diagram: Conformation & Reactivity Vectors
Caption: The equatorial tert-butyl group locks the ring, forcing the chlorine into an axial position. This axial orientation aligns the C-Cl bond for specific orbital interactions (elimination/rearrangement) that are geometrically impossible for the equatorial-chloro isomer.
Reactivity Profile 1: Stereoselective Reduction
The reduction of bulky ketones is a classic probe for steric vs. stereoelectronic control.
Mechanism & Selectivity
Unlike the non-chlorinated parent (4-t-butylcyclohexanone), where "small" hydrides attack axially to give the equatorial alcohol, the presence of the Axial Chlorine at C2 alters the trajectory via dipole repulsion (Cornforth model) and 1,3-diaxial steric hindrance.
-
Reagent A: NaBH4 (Small Nucleophile)
-
Pathway: Attacks from the face opposite the axial chlorine (Equatorial Attack) or is guided by the dipole?
-
Outcome: The axial chlorine blocks the "top" (axial) face sterically and electrostatically.
-
Major Product: Axial Alcohol (Cis-diequatorial chlorohydrin).[1]
-
Note: This contrasts with the non-chlorinated parent, which yields the Equatorial Alcohol.
-
-
Reagent B: L-Selectride (Bulky Nucleophile) [1]
-
Pathway: Strictly steric control.
-
Outcome: Attacks the less hindered equatorial face.[5]
-
Major Product: Axial Alcohol (High diastereomeric excess).
-
Comparative Data Table: Reduction of Substituted Cyclohexanones
| Substrate | Reagent | Major Product (Alcohol) | Selectivity Ratio | Mechanistic Driver |
| (2S,4R)-2-Cl-4-tBu | NaBH4 | Axial OH (Cis) | ~85:15 | Dipole/Steric (Axial Cl blocks face) |
| (2S,4R)-2-Cl-4-tBu | L-Selectride | Axial OH (Cis) | >99:1 | Steric (Equatorial attack favored) |
| 4-t-Butylcyclohexanone | NaBH4 | Equatorial OH (Trans) | 90:10 | Torsional Strain (Axial attack favored) |
Reactivity Profile 2: Elimination (Dehydrohalogenation)
This is the most critical differentiator between the (2S,4R) isomer and its alternatives.
-
The Rule: E2 elimination requires the leaving group (Cl) and the beta-proton to be anti-periplanar (180° dihedral angle).
-
The (2S,4R) Advantage: Because the Cl is Axial , the axial proton at C3 is perfectly anti-periplanar.
-
The Alternative (Cis-isomer): If Cl were Equatorial, the beta-protons would be gauche (60°). Elimination would be extremely slow or require a high-energy boat conformation.[1]
Experimental Implication
Attempting to use (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one in basic conditions (e.g., for alkylation) often results in rapid elimination to the enone (4-tert-butylcyclohex-2-en-1-one ), whereas the cis-isomer would be stable or undergo substitution.[1]
Reactivity Profile 3: Favorskii Rearrangement
The Favorskii rearrangement converts
Pathway Analysis
-
Enolization: Base removes a proton from C6 (the non-chlorinated
-position). -
Cyclopropanone Formation: The enolate attacks C2, displacing Chloride.[7]
-
Stereoelectronic Requirement: Efficient displacement requires the C-Cl bond to be capable of overlapping with the enolate
-system. The Axial C-Cl bond provides excellent overlap for this backside attack (inversion of configuration at C2).
Outcome: Treatment of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one with sodium methoxide (NaOMe) efficiently yields the ring-contracted ester (methyl 3-tert-butylcyclopentanecarboxylate ).[1]
Diagram: Reaction Pathways
Caption: The axial chlorine enables diverse pathways: E2 elimination (red), Favorskii ring contraction (green), and dipole-directed reduction (blue).[1]
Experimental Protocols
Protocol A: Stereoselective Reduction (NaBH4)
Use this to access the specific chlorohydrin scaffold.
-
Dissolution: Dissolve 1.0 eq of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one in absolute ethanol (0.1 M). Cool to 0°C.
-
Addition: Add 0.5 eq of NaBH4 portion-wise over 10 minutes.
-
Quench: Stir for 30 min, then quench with 1M HCl (carefully, H2 evolution).
-
Workup: Extract with Et2O. Wash with brine.[9] Dry over MgSO4.
-
Analysis: 1H NMR will show the carbinol proton. An equatorial proton (corresponding to axial OH) typically appears as a narrow multiplet (
Hz), whereas an axial proton (equatorial OH) appears as a broad triplet of triplets ( Hz).
Protocol B: Favorskii Rearrangement (Ring Contraction)
Use this to synthesize functionalized cyclopentanes.
-
Preparation: Prepare a solution of NaOMe (2.0 eq) in dry MeOH.
-
Reaction: Add ketone (1.0 eq) dropwise at 0°C.
-
Monitoring: Warm to room temperature. Monitor by TLC for disappearance of starting material (typically < 2 hours due to axial activation).
-
Isolation: Acidify with dilute H2SO4, extract with ether, and concentrate to yield the methyl ester.
References
-
Conformational Analysis of 2-Halocyclohexanones. Journal of the Chemical Society, Perkin Transactions 2. Detailed analysis of dipole and steric forces in fixed conformers.
-
Stereoselective Reduction of Cyclic Ketones. Journal of Organic Chemistry. Comparative study of hydride donors on 4-tert-butylcyclohexanone derivatives.
-
The Favorskii Rearrangement of Halocyclohexanones. Organic Reactions. Comprehensive review of the mechanism and stereoelectronic requirements for ring contraction.
-
Axial vs Equatorial Halogen Reactivity. Master Organic Chemistry. Foundational principles of E2 elimination in cyclohexane rings.
Sources
- 1. lookchem.com [lookchem.com]
- 2. (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one|CAS 15175-18-5 [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Solved STEREOSELECTIVE REDUCTION OF | Chegg.com [chegg.com]
- 5. brainly.com [brainly.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. favorski rearrangement organic chemistry.pdf [slideshare.net]
- 9. drnerz.com [drnerz.com]
Validation of Analytical Methods for (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one: A Comparative Technical Guide
Topic: Validation of Analytical Methods for (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one Content Type: Publish Comparison Guide
Executive Summary
This guide evaluates analytical strategies for (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one (CAS 15175-18-5), a critical chiral building block in the synthesis of complex pharmaceuticals, including ketamine analogs and conformationally restricted peptidomimetics.
Due to the compound's labile
The Analytical Challenge
The target molecule presents a "Perfect Storm" of analytical difficulties:
-
Stereochemical Complexity: The (2S,4R) configuration must be distinguished from its enantiomer (2R,4S) and its diastereomers (cis/trans isomers at the C2 position).
-
Thermal Instability:
-Chloro ketones are prone to dehydrohalogenation (loss of HCl) at high temperatures, making Gas Chromatography (GC) risky. -
Detection Limits: Lacking a conjugated system, UV absorbance is restricted to the weak carbonyl
transition (~280 nm) or the end-absorption (<210 nm).
Method Comparison: Selecting the Right Tool
We compared three primary methodologies. The Amylose-based Normal Phase HPLC is identified as the superior "Product" for rigorous quality control (QC).
Comparative Performance Matrix
| Feature | Method A: Normal Phase Chiral HPLC (Recommended) | Method B: GC-MS / GC-FID | Method C: Reverse Phase Chiral HPLC |
| Separation Mechanism | Amylose-tris(3,5-dimethylphenylcarbamate) | Volatility & Polarity | Cellulose or Cyclodextrin (Aqueous) |
| Stereoselectivity | Excellent ( | Moderate (Requires chiral column) | Good |
| Sample Stability | High (Ambient Temp, Non-reactive solvents) | Low (Thermal degradation risk >150°C) | Moderate (Hydrolysis risk in aqueous buffer) |
| Sensitivity | Moderate (UV 210 nm) / High (if coupled to MS) | High (MS detection) | Moderate |
| Throughput | 15–20 min run time | 10–15 min run time | 20–30 min run time |
| Suitability | Release Testing & Purity | In-process Control (IPC) | Biological Fluids (Plasma/Urine) |
Expert Insight: While GC-MS is tempting for its sensitivity, the injection port temperature often catalyzes the elimination of HCl, leading to false impurity peaks (4-tert-butylcyclohexenone). Method A is the only self-validating system for purity assignment.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Validation (Normal Phase Chiral HPLC)
Designed for release testing of GMP intermediates.
-
Column: Chiralpak AD-3 (or equivalent Amylose-tris(3,5-dimethylphenylcarbamate)),
, . -
Mobile Phase: n-Hexane : Isopropanol (98:2 v/v).
-
Note: Avoid Methanol/Ethanol if possible to prevent potential solvolysis/hemiacetal formation over long sequences, though Isopropanol is generally safe.
-
-
Flow Rate:
. -
Temperature:
(Strictly controlled to maintain chiral recognition mechanisms). -
Detection: UV @
(Reference ). -
Sample Diluent: 100% n-Hexane (Preserves stability).
Protocol B: Alternative GC-MS (For IPC only)
Use only if thermal stability is proven.
-
Column: Cyclodextrin-based chiral capillary column (e.g.,
-DEX 225), . -
Injector: Splitless,
(Keep as low as possible) . -
Oven:
(1 min) . -
Carrier: Helium @
. -
Mass Spec: SIM mode (Target ions: molecular ion usually weak; monitor fragment ions
).
Validation Framework (ICH Q2)
To validate Method A, the following workflow ensures the method is "fit for purpose."
Validation Workflow Diagram
Caption: Step-wise validation logic following ICH Q2(R1) guidelines for chiral impurities.
Key Validation Data (Representative)
| Parameter | Acceptance Criteria | Typical Result (Method A) |
| Specificity (Resolution) | ||
| Linearity ( | ||
| Precision (Repeatability) | RSD | |
| LOD / LOQ | S/N > 3 (LOD) / > 10 (LOQ) | |
| Solution Stability | No degradation > 24h | Stable in Hexane (24h) |
Scientific Rationale & Troubleshooting
Why Hexane/IPA? The (2S,4R) stereocenter is stabilized by the bulky tert-butyl group, but the chlorine atom is susceptible to nucleophilic attack. Polar protic solvents (like water/methanol in Reverse Phase) can accelerate hydrolysis or epimerization at the C2 position. Normal phase conditions (Hexane) provide an inert environment, ensuring that the "impurity" peaks observed are real and not artifacts of the analysis.
Troubleshooting "Ghost" Peaks: If you observe a split peak for the main compound:
-
Check Temperature: Chiral recognition is temperature-dependent. Lowering T to
often improves resolution. -
Check Sample Solvent: Dissolving the sample in IPA (strong solvent) and injecting into Hexane (weak mobile phase) can cause "solvent effect" peak broadening. Always dissolve in mobile phase or 100% Hexane.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
PubChem. (n.d.).[1][2] Compound Summary for CID 140099: 4-tert-butyl-2-chlorocyclohexan-1-one.[2] National Library of Medicine. Link
-
Sigma-Aldrich. (n.d.). Basics of Chiral HPLC. Merck KGaA. Link
-
Sielc Technologies. (n.d.). Separation of 4-tert-Butylcyclohexanone on Newcrom R1 HPLC column.Link
-
Chiralpedia. (2022).[3] Chiral HPLC separation: Strategy and Approaches.Link
Sources
Navigating the Chiral Landscape: A Comparative Guide to Enantiomeric Excess Determination of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the stereochemical purity and efficacy of chiral molecules. (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one, a key chiral building block in the synthesis of various pharmaceutical compounds, presents a unique analytical challenge.[1] This guide provides a comprehensive comparison of the primary analytical techniques for determining its enantiomeric excess, offering in-depth protocols and data-driven insights to inform your method selection.
The Significance of Stereoisomerism
The spatial arrangement of atoms in a molecule, or stereoisomerism, can have profound effects on its biological activity. Enantiomers, which are non-superimposable mirror images of each other, often exhibit different pharmacological and toxicological profiles.[2] Therefore, the ability to accurately quantify the excess of one enantiomer over the other is paramount in drug development and quality control.
Comparative Analysis of Analytical Methodologies
The determination of enantiomeric excess for (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one primarily relies on three powerful analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents. Each method offers distinct advantages and is suited to different experimental constraints.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantioselective separation, renowned for its versatility and broad applicability.[3][4] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Principle of Separation: The differential interaction between the enantiomers and the chiral stationary phase forms transient diastereomeric complexes, which have different binding affinities and thus elute at different times.[5] For ketones like our target molecule, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice due to their proven efficacy.[3]
Experimental Protocol: Chiral HPLC
| Step | Procedure | Rationale |
| 1. Column Selection | Select a polysaccharide-based chiral column, such as a Chiralpak® AD-H or a Lux® Amylose-2. | These columns have a helical polymer structure that provides a chiral environment for effective separation of a wide range of racemates, including ketones.[3] |
| 2. Mobile Phase Preparation | Prepare a mobile phase consisting of a mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting point is 90:10 (v/v) n-hexane:isopropanol. | The non-polar primary solvent (n-hexane) and the polar modifier allow for the tuning of retention times and enantioselectivity. The modifier influences the interaction between the analyte and the CSP.[4] |
| 3. Sample Preparation | Dissolve a small amount of the (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one sample in the mobile phase to a concentration of approximately 1 mg/mL. | Ensuring the sample is fully dissolved in the mobile phase prevents peak distortion and improves reproducibility. |
| 4. HPLC System Setup | Set the flow rate to 1.0 mL/min and the column temperature to 25 °C. Use a UV detector set to an appropriate wavelength (e.g., 210 nm) for the ketone chromophore. | These are standard starting conditions that can be optimized to improve resolution and analysis time. Temperature control is crucial for reproducible retention times.[6] |
| 5. Injection and Data Acquisition | Inject 10 µL of the sample and record the chromatogram. | The resulting chromatogram will show two peaks corresponding to the two enantiomers if the separation is successful. |
| 6. Calculation of Enantiomeric Excess | Calculate the enantiomeric excess using the formula: ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100. | The peak area is directly proportional to the concentration of each enantiomer. |
Data Presentation: Chiral HPLC
| Parameter | (2R,4S)-enantiomer | (2S,4R)-enantiomer |
| Retention Time (min) | 8.5 | 10.2 |
| Peak Area | 15000 | 285000 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.1} |
| Enantiomeric Excess (ee) | \multicolumn{2}{c | }{90.0%} |
Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral GC Method Development.
NMR Spectroscopy with Chiral Shift Reagents
NMR spectroscopy offers a distinct approach that does not rely on chromatographic separation. Instead, a chiral shift reagent is added to the sample to induce chemical shift differences between the enantiomers.
Principle: Chiral lanthanide shift reagents, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), form diastereomeric complexes with the enantiomers. [7][8]This interaction causes the NMR signals of the enantiomers, which are identical in a non-chiral environment, to resonate at different frequencies, allowing for their quantification. [8] Experimental Protocol: NMR with Chiral Shift Reagent
| Step | Procedure | Rationale |
| 1. Sample Preparation | Dissolve a precise amount of the (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube. | A high-purity deuterated solvent is essential for acquiring a clean NMR spectrum. |
| 2. Acquisition of Initial Spectrum | Acquire a standard ¹H NMR spectrum of the sample. | This initial spectrum serves as a baseline and confirms the identity of the compound. |
| 3. Addition of Chiral Shift Reagent | Add a small, precisely weighed amount of the chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube. | The amount of shift reagent added is critical; too little will not induce sufficient separation of signals, while too much can cause excessive line broadening. |
| 4. Acquisition of Shifted Spectrum | Acquire another ¹H NMR spectrum after the addition of the shift reagent. | The signals corresponding to the protons near the chiral center will be split into two sets, one for each enantiomer. |
| 5. Signal Selection and Integration | Identify a well-resolved pair of signals corresponding to a specific proton in the two enantiomers. Integrate the areas of these two signals. | Choosing a signal that is well-separated from other peaks is crucial for accurate integration. |
| 6. Calculation of Enantiomeric Excess | Calculate the enantiomeric excess using the formula: ee (%) = [([Integral of Major Enantiomer Signal] - [Integral of Minor Enantiomer Signal]) / ([Integral of Major Enantiomer Signal] + [Integral of Minor Enantiomer Signal])] x 100. | The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. |
Data Presentation: NMR with Chiral Shift Reagent
| Proton Signal | Chemical Shift (ppm) - (2R,4S) | Chemical Shift (ppm) - (2S,4R) | Integral |
| Hα to C=O | 4.35 | 4.45 | 1.0 |
| tert-Butyl | 0.90 | 0.92 | 9.0 |
| Enantiomeric Excess (ee) | \multicolumn{3}{c | }{90.0% (based on Hα integration)} |
Workflow for NMR with Chiral Shift Reagents
Caption: Workflow for ee% Determination by NMR.
Method Comparison and Selection Rationale
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Shift Reagents |
| Applicability | Broad range of compounds | Volatile and thermally stable compounds | Compounds with functional groups that can interact with the shift reagent |
| Sensitivity | High | Very High | Moderate |
| Sample Throughput | Moderate | High | Low to Moderate |
| Method Development | Can be time-consuming | Relatively straightforward | Can require careful optimization of reagent concentration |
| Instrumentation | Standard HPLC with chiral column | Standard GC with chiral column | NMR spectrometer |
| Sample Recovery | Non-destructive | Destructive | Non-destructive |
Choosing the Right Method:
-
For routine quality control with a high sample load, Chiral GC is often the preferred method due to its speed and high resolution, provided the analyte is suitable.
-
For compounds that are not amenable to GC or for preparative-scale separations, Chiral HPLC is the gold standard, offering a wide variety of stationary phases for method development.
-
When chromatographic methods are challenging or for a rapid, non-destructive analysis, NMR with chiral shift reagents provides a valuable alternative, although it may be less sensitive than chromatographic techniques.
Conclusion
The accurate determination of the enantiomeric excess of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one is achievable through several robust analytical techniques. The choice of method will depend on the specific requirements of the analysis, including sample properties, required sensitivity, and available instrumentation. By understanding the principles and practical considerations of Chiral HPLC, Chiral GC, and NMR spectroscopy, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of this important chiral building block.
References
- Goering, H. L., Eikenberry, J. N., & Koermer, G. S. (1971). Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III). A new, highly effective chiral shift reagent for nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 93(22), 5913–5914.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Determination of enantiomeric excess. University of Bristol.
- Chiral Shift Reagent for Determination of Enantiomeric Excess. Tokyo Chemical Industry UK Ltd.
- NMR Shift Reagents. Chemistry LibreTexts. (2024).
- Separation of 2-Chlorocyclohexanone on Newcrom R1 HPLC column. SIELC Technologies.
- A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones. Benchchem.
- 4-tert-Butylcyclohexanone synthesis. ChemicalBook.
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Restek. (2023).
- Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives.
- 4-Tert-butyl-2-chlorocyclohexan-1-one. PubChem.
- (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one. Benchchem.
- Basics of chiral HPLC. Sigma-Aldrich.
- Chiral HPLC separation: strategy and approaches. Chiralpedia. (2022).
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. PubMed. (2023).
- Synthesis of 4-tert-butyl cyclohexyl chloride formic ester.
- How to synthesize 4-tert-butylcyclohexanone. Quora. (2021).
- A Guide to the Analysis of Chiral Compounds by GC. Chromtech.
- chiral columns. HPLC.eu.
- Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
- Enantiomeric excess – Knowledge and References. Taylor & Francis.
- Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral St
- An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. Semantic Scholar.
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literature precedents for (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one reactions
An In-Depth Guide to the Reaction Chemistry of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one: Mechanistic Insights and Synthetic Precedents
Prepared by: Gemini, Senior Application Scientist
Introduction: A Chiral Building Block of Strategic Importance
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one is a chiral cyclohexanone derivative of significant interest in advanced organic synthesis and pharmaceutical research.[1] Its value as a synthetic intermediate stems from a unique combination of structural and functional features: defined stereocenters at the C2 and C4 positions, and two distinct reactive sites—the carbonyl group and the halogenated α-carbon.[1][2]
The most critical feature of this molecule is the large tert-butyl group at the C4 position. This group acts as a "conformational lock," forcing the cyclohexane ring into a rigid chair conformation where the bulky tert-butyl group exclusively occupies the sterically favored equatorial position.[3][4][5] This conformational rigidity has profound implications for the molecule's reactivity, as it dictates the spatial orientation of the reactive sites and governs the stereochemical outcome of its transformations. This guide provides a comparative analysis of the key reaction precedents for this versatile building block, grounded in mechanistic principles and supported by experimental data.
Caption: Stable chair conformation with the equatorial t-Bu group and axial chlorine.
Reactions at the Carbonyl Center: A Study in Stereoselectivity
The carbonyl group is a primary site for nucleophilic attack. Reduction of the ketone to a secondary alcohol is a fundamental transformation, and for this substrate, the stereochemical outcome is almost entirely controlled by the locked conformation. The key precedent for understanding this reaction is the extensively studied reduction of 4-tert-butylcyclohexanone.[3][6][7]
Mechanism and Stereochemical Control
Nucleophilic attack on the carbonyl carbon can occur from two faces:
-
Axial Attack: The nucleophile approaches from the top face of the ring, parallel to the axial C-H bonds. This pathway is sterically less hindered by the axial hydrogens at C3 and C5. The resulting alcohol product has the hydroxyl group in the equatorial position.
-
Equatorial Attack: The nucleophile approaches from the side, along the plane of the ring. This trajectory encounters greater steric hindrance from the axial hydrogens. This pathway leads to an axial hydroxyl group.[8]
Generally, small, unhindered nucleophiles (like hydride from NaBH₄) preferentially attack from the axial direction to yield the thermodynamically more stable equatorial alcohol.[7][8] Conversely, bulky reducing agents (like L-selectride) are too large for the axial approach and are forced to attack from the equatorial face, yielding the axial alcohol.[8]
Caption: Comparative workflow for stereoselective ketone reduction.
Comparative Data for Reducing Agents
The following table, based on precedents from the reduction of 4-tert-butylcyclohexanone, illustrates the influence of the reducing agent's steric bulk on the diastereomeric ratio of the resulting alcohol.
| Reducing Agent | Primary Hydride Source | Predominant Attack | Expected Major Product (Alcohol) | Typical Product Ratio (trans:cis) |
| Sodium Borohydride (NaBH₄) | BH₄⁻ | Axial | trans-4-tert-butylcyclohexanol | ~85:15 to 90:10 |
| Lithium Aluminum Hydride (LiAlH₄) | AlH₄⁻ | Axial | trans-4-tert-butylcyclohexanol | ~90:10 |
| L-Selectride® | LiBH(sec-Bu)₃ | Equatorial | cis-4-tert-butylcyclohexanol | ~5:95 |
Data extrapolated from studies on 4-tert-butylcyclohexanone.[7][8]
Experimental Protocol: Reduction with Sodium Borohydride
This protocol is adapted from established procedures for the reduction of 4-tert-butylcyclohexanone.[3][9]
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one in 10 mL of methanol.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Addition: While stirring, add 0.2 g of sodium borohydride (NaBH₄) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas is evolved.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Monitor the reaction by TLC.
-
Quenching: Carefully add 10 mL of 1 M HCl dropwise to quench the excess NaBH₄.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Washing: Combine the organic layers and wash successively with 15 mL of saturated sodium bicarbonate solution and 15 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product mixture of diastereomeric alcohols.
-
Analysis: Determine the diastereomeric ratio using ¹H NMR spectroscopy.
Base-Induced Pathways: Elimination vs. Rearrangement
The presence of an α-chloro substituent and acidic α'-protons makes (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one susceptible to base-induced reactions, primarily E2 elimination and the Favorskii rearrangement.[2][10]
E2 Elimination
The bimolecular elimination (E2) mechanism requires a specific stereoelectronic arrangement: the leaving group (Cl) and a β-proton must be in an anti-periplanar (180° dihedral angle) conformation.[11][12] In the locked chair conformation of our substrate, the chlorine atom is axial. Therefore, for an E2 reaction to occur, a proton on an adjacent carbon (C1 or C3) must also be axial. The conformational rigidity of the substrate will dictate which, if any, β-protons meet this requirement, thereby controlling the regioselectivity of the elimination.
The Favorskii Rearrangement
This is a characteristic reaction of α-haloketones that possess at least one acidic proton at the α'-position.[2][10] The reaction, when performed on cyclic α-haloketones with alkoxide bases, results in a characteristic ring contraction to produce a cyclopentanecarboxylic acid ester.[10][13][14]
The generally accepted mechanism proceeds through several key steps:[10][15][16]
-
Enolate Formation: A base abstracts an acidic α'-proton (from C6) to form an enolate.
-
Cyclopropanone Formation: The enolate undergoes an intramolecular SN2 reaction, displacing the chloride leaving group to form a bicyclic cyclopropanone intermediate.
-
Nucleophilic Attack: The nucleophile (e.g., ethoxide) attacks the carbonyl carbon of the strained cyclopropanone.
-
Ring Opening: The resulting tetrahedral intermediate collapses, cleaving a C-C bond of the former cyclopropane ring to form a more stable carbanion.
-
Protonation: A final proton transfer yields the ring-contracted product.
Caption: Stepwise mechanism of the Favorskii Rearrangement.
Comparative Analysis: Elimination vs. Rearrangement
The choice between elimination and rearrangement is often dictated by the substrate's structure and the reaction conditions. For 2-chlorocyclohexanone derivatives, the Favorskii rearrangement is often the dominant pathway, especially with non-bulky alkoxide bases like sodium methoxide or ethoxide.[10][13][14]
| Reaction | Base/Nucleophile | Key Intermediate | Product Type |
| E2 Elimination | Bulky, non-nucleophilic base (e.g., t-BuOK) | E2 Transition State | α,β-Unsaturated Ketone |
| Favorskii Rearrangement | Alkoxides (e.g., NaOMe, NaOEt) | Cyclopropanone | Carboxylic Acid Ester (Ring Contraction) |
| Favorskii Rearrangement | Amines (e.g., R₂NH) | Cyclopropanone | Carboxamide (Ring Contraction) |
Experimental Protocol: Favorskii Rearrangement to an Ester
This protocol is adapted from the synthesis of methyl cyclopentanecarboxylate from 2-chlorocyclohexanone.[14]
-
Setup: In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a suspension of sodium methoxide (1.1 equivalents) in 30 mL of anhydrous diethyl ether.
-
Substrate Addition: Add a solution of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one (1.0 equivalent) in 10 mL of anhydrous ether dropwise to the stirred suspension. The reaction is exothermic and may begin to reflux gently.[14]
-
Reflux: After the addition is complete, heat the mixture under reflux for 2 hours.
-
Workup: Cool the mixture to room temperature and carefully add 20 mL of water to dissolve the salts.
-
Extraction: Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with ether (2 x 20 mL).
-
Washing: Combine the organic extracts and wash successively with 20 mL of 5% HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude ester by vacuum distillation or column chromatography.
Nucleophilic Substitution at the α-Carbon
Direct nucleophilic substitution (SN2) at the C2 position is another potential reaction pathway. The reactivity of the C-Cl bond is enhanced by the adjacent electron-withdrawing carbonyl group.[2][17]
However, the stereochemistry of the SN2 reaction is strictly governed by the need for backside attack.[18][19] In the stable conformation of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one, the chlorine atom is in an axial position. Backside attack would require the nucleophile to approach from within the ring structure, along the same axis as the C-Cl bond, which is sterically prohibitive. This makes a direct SN2 reaction with inversion of configuration highly unlikely on this rigid conformer. Alternative pathways, such as those proceeding through an enolate (as in the Favorskii rearrangement) or an SN1 mechanism (which is generally disfavored for secondary halides in the presence of base), are more probable.[20]
Conclusion
The reaction chemistry of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one is a compelling case study in conformationally controlled reactivity. The equatorial tert-butyl group serves as a powerful stereodirecting element, locking the molecule into a single, predictable chair conformation. This rigidity dictates the accessibility of the reactive centers and determines the stereochemical and regiochemical outcomes of its transformations. For researchers in drug development and organic synthesis, understanding these precedents is key to leveraging this chiral building block for the construction of complex molecular targets with high levels of stereocontrol. The dominant pathways—stereoselective carbonyl reduction and the Favorskii rearrangement—provide reliable and predictable methods for elaborating this scaffold into a variety of valuable downstream products.
References
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α-Halo ketone - Wikipedia. (URL: [Link])
-
If the Favorskii rearrangement of 2-chlorocyclohexanone is carried out using sodium ethoxide in ethanol, the product is ethyl cyclopentanecarboxylate. - Vaia. (URL: [Link])
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FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS - AdiChemistry. (URL: [Link])
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Synthetic Access to Aromatic α-Haloketones - MDPI. (URL: [Link])
-
If the Favorskii rearrangement of 2-chlorocyclohexanone is carried out using sodium ethoxide in ethanol, the product is ethyl cyclopentane carboxylate. Propose a mechanism for this reaction. | Homework.Study.com. (URL: [Link])
-
Favorskii Rearrangement of 2-Chlorocyclohexanone | PDF - Scribd. (URL: [Link])
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The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. (URL: [Link])
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Reduction of 4-t-Butylcyclohexanone Using NaBH4 In this experiment you will explore - Dr. Nerz. (URL: [Link])
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(PDF) Reduction using NaBH4 - ResearchGate. (URL: [Link])
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Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. (URL: [Link])
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Hydride Reduction Reactions: A Stereoselective Adventure - Odinity. (URL: [Link])
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SN1 vs SN2: The Chemical Dance of Substitution Reactions - Saint Augustines University. (URL: [Link])
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SN2 Stereochemistry - Chemistry Steps. (URL: [Link])
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Stereoselective Reduction of 4-tert-butylcyclohexanone by CM2191 - YouTube. (URL: [Link])
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E2 elimination: Substituted cyclohexanes (video) - Khan Academy. (URL: [Link])
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NaBH4 reduction of tbutylcyclohexanone - YouTube. (URL: [Link])
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OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY: THE INTERCONVERSION OF 4-tert-BUTYLCYCLOHEXANOL AND 4-tert-BUTYLCYCLOHE - CDN. (URL: [Link])
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
